3-Bromo-N-(3-methylpyridin-2-yl)propanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-N-(3-methylpyridin-2-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c1-7-3-2-6-11-9(7)12-8(13)4-5-10/h2-3,6H,4-5H2,1H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMNSXILPANIPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)CCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40651070 | |
| Record name | 3-Bromo-N-(3-methylpyridin-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887708-47-6 | |
| Record name | 3-Bromo-N-(3-methylpyridin-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-N-(3-methyl-2-pyridinyl)propanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Bromo-N-(3-methylpyridin-2-yl)propanamide synthesis pathway
An In-depth Technical Guide to the Synthesis of 3-Bromo-N-(3-methylpyridin-2-yl)propanamide
Abstract
This guide provides a comprehensive, technically-grounded pathway for the synthesis of 3-Bromo-N-(3-methylpyridin-2-yl)propanamide, a key intermediate for covalent inhibitor development and a valuable building block in medicinal chemistry. The core of this molecule features a reactive electrophilic warhead (the α,β-unsaturated amide precursor) attached to a substituted pyridine scaffold, making it of significant interest to drug development professionals. We will move beyond a simple recitation of steps to explore the mechanistic rationale, process optimization, and critical safety considerations. The recommended pathway, a direct acylation of 2-amino-3-methylpyridine with 3-bromopropionyl chloride, is detailed with a self-validating, step-by-step protocol designed for reproducibility and high yield.
Introduction and Strategic Importance
The compound 3-Bromo-N-(3-methylpyridin-2-yl)propanamide is a bifunctional molecule of strategic importance in modern drug discovery. Its structure is composed of two key pharmacophoric elements:
-
The 3-Methylpyridin-2-yl Moiety: This substituted pyridine ring serves as a versatile scaffold, offering defined vectors for interaction within protein binding sites and opportunities for further chemical modification.
-
The 3-Bromopropanamide "Warhead": This is a masked electrophile. The bromine atom is a good leaving group, making the α-carbon susceptible to nucleophilic attack. More importantly, under basic conditions, it can undergo elimination to form an acrylamide, a classic Michael acceptor used to form covalent bonds with nucleophilic residues like cysteine in target proteins.[1] This property is central to the design of targeted covalent inhibitors, which offer benefits such as enhanced potency and prolonged duration of action.[1]
This guide provides a robust and efficient synthesis for researchers requiring access to this valuable intermediate for their discovery programs.
Retrosynthetic Analysis and Pathway Selection
A logical deconstruction of the target molecule points to the amide bond as the most strategic disconnection. This retrosynthetic approach simplifies the synthesis into a convergent coupling of a readily available amine and a reactive acylating agent.
Diagram: Retrosynthetic Disconnection
Caption: Retrosynthetic analysis of the target amide.
The most direct and industrially scalable forward synthesis involves the acylation of the amine precursor, 2-amino-3-methylpyridine, with an activated form of 3-bromopropanoic acid. For efficiency and high conversion rates, 3-bromopropionyl chloride is the acylating agent of choice due to the high electrophilicity of its carbonyl carbon.[1]
Precursor Analysis and Handling
A successful synthesis is predicated on the quality and proper handling of the starting materials.
3.1 Amine Precursor: 2-Amino-3-methylpyridine Also known as 2-amino-3-picoline, this is a white to light yellow solid that is commercially available from major chemical suppliers.[2][3]
-
CAS Number: 1603-40-3
-
Molecular Formula: C₆H₈N₂
-
Critical Safety Note: This compound is classified as toxic if swallowed or in contact with skin and may cause respiratory irritation.[4] All handling must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety glasses.
3.2 Acylating Agent: 3-Bromopropionyl Chloride This is a highly reactive liquid that serves as the electrophilic partner in the amide bond formation.
-
CAS Number: 15486-96-1
-
Molecular Formula: C₃H₄BrClO
-
Critical Safety Note: 3-Bromopropionyl chloride is corrosive and a lachrymator. It reacts violently with water and other nucleophiles. It must be handled under anhydrous conditions in a fume hood. Due to its reactivity, it is recommended to use a freshly opened bottle or a recently purchased stock.
Recommended Synthesis Pathway: Direct Acylation via Acyl Chloride
This section details the most efficient and reliable method for preparing the target compound.
4.1 Principle and Mechanism The reaction proceeds via a nucleophilic acyl substitution. The exocyclic amino group of 2-amino-3-methylpyridine acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of 3-bromopropionyl chloride. A tetrahedral intermediate is formed, which then collapses, expelling the chloride ion as a leaving group. The reaction generates one equivalent of hydrochloric acid (HCl), which would protonate the basic pyridine nitrogen or unreacted starting amine, rendering it non-nucleophilic. Therefore, the inclusion of a non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is essential to scavenge the HCl and drive the reaction to completion.
Diagram: Reaction Scheme
Caption: Overall reaction for the synthesis of the target compound.
4.2 Detailed Experimental Protocol
Materials and Equipment:
-
2-Amino-3-methylpyridine (1.0 eq)
-
3-Bromopropionyl chloride (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask with septum
-
Ice-water bath
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-3-methylpyridine (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.2 M concentration).
-
Cooling and Base Addition: Cool the flask in an ice-water bath to 0 °C. Add triethylamine (1.2 eq) via syringe and stir for 5 minutes. The causality here is to ensure the base is present to immediately neutralize the HCl as it is formed, preventing side reactions and deactivation of the starting material.
-
Acyl Chloride Addition: Add 3-bromopropionyl chloride (1.1 eq) dropwise via syringe over 15-20 minutes. A slight excess of the acyl chloride ensures complete consumption of the limiting amine. The slow, dropwise addition is critical to control the exotherm of the reaction. A white precipitate (triethylammonium chloride) will form.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated sodium bicarbonate solution (to remove any remaining acidic species), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure 3-Bromo-N-(3-methylpyridin-2-yl)propanamide as a solid.
-
4.3 Representative Data
| Parameter | Expected Value |
| Appearance | White to off-white solid |
| Yield | 85-95% (post-purification) |
| Molecular Weight | 257.12 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.2 (d, 1H), ~8.0 (br s, 1H, NH), ~7.6 (d, 1H), ~7.0 (dd, 1H), ~3.8 (t, 2H), ~3.1 (t, 2H), ~2.2 (s, 3H) |
| Mass Spec (ESI+) | m/z = 257.0, 259.0 ([M+H]⁺, bromine isotope pattern) |
4.4 Process Workflow Visualization
Caption: Step-by-step experimental workflow diagram.
Conclusion
The synthesis of 3-Bromo-N-(3-methylpyridin-2-yl)propanamide is reliably achieved through the direct acylation of 2-amino-3-methylpyridine with 3-bromopropionyl chloride in the presence of a suitable base. The protocol described herein is robust, high-yielding, and scalable. By understanding the underlying chemical principles and adhering to strict safety protocols for handling the reactive intermediates, researchers can confidently produce this valuable compound for applications in covalent drug design and broader medicinal chemistry efforts.
References
- Google Patents.
- Google Patents. US4731479A - N-sulfamyl-3-halopropionamidines.
-
ACS Publications. Selective C-Acylation of 2-Aminoimidazo[1,2-a]pyridine: Application to the Synthesis of Imidazopyridine-Fused[2][5]Diazepinones. The Journal of Organic Chemistry. [Link]
- Google Patents. CN1451652A - Process for preparing 3-amino propane sulfonic acid.
- Google Patents. CN1365963A - Process for preparing 3-bromopropionic acid.
- Google Patents. CN104974081A - Synthetic method of 3-bromopyridine.
- Google Patents.
-
National Center for Biotechnology Information. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. PMC. [Link]
-
National Institute of Standards and Technology. Propanamide, 3-bromo-. NIST WebBook. [Link]
-
National Center for Biotechnology Information. 2-Amino-3-methylpyridine. PubChem. [Link]
-
Semantic Scholar. Reactivity of 3-halo-2-oxopropanamides and 3-halo-2-cyano-2- hydroxypropanoates: synthesis of S and N containing heterocycles. [Link]
-
Royal Society of Chemistry. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. [Link]
-
ResearchGate. Efficient Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines and Their Hetarynic Cyclization. [Link]
-
Chemistry LibreTexts. 11.4: The SN1 Reaction. [Link]
-
Encyclopedia.pub. Direct Amidations of Carboxylic Acids with Amines. [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. [Link]
-
Pearson. Propose a mechanism for the reaction of 2-bromopyridine with sodium amide to give 2-aminopyridine. [Link]
-
MDPI. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. [Link]
- Google Patents. CN105198802A - Preparation method of 2-methyl-3-bromopyridine.
-
National Center for Biotechnology Information. 3-Bromo-N-(3,5-di-tert-butylphenyl)propanamide. PMC. [Link]
- Google Patents. EP2468712A1 - Method for producing and purifying 3-aminopropanol.
-
Loba Chemie. 2-AMINO-3-METHYLPYRIDINE FOR SYNTHESIS MSDS. [Link]
- Google Patents. CN1015172B - Preparation method of 3-halogeno-2-hydroxypropyl trimethyl ammonium halide.
-
National Center for Biotechnology Information. Direct Transamidation Reactions: Mechanism and Recent Advances. PMC. [Link]
-
Quora. What is the reaction mechanism of (S)-3-bromo-2-methylpentane with NaSH? [Link]
Sources
- 1. 3-Bromopropionyl chloride | 15486-96-1 | Benchchem [benchchem.com]
- 2. 2-Amino-3-methylpyridine | 1603-40-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. 2-Amino-3-methylpyridine | C6H8N2 | CID 15347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lobachemie.com [lobachemie.com]
- 5. US4731479A - N-sulfamyl-3-halopropionamidines - Google Patents [patents.google.com]
Technical Deep Dive: 3-Bromo-N-(3-methylpyridin-2-yl)propanamide
Executive Summary
3-Bromo-N-(3-methylpyridin-2-yl)propanamide is a specialized bifunctional electrophilic scaffold used primarily as a synthetic intermediate in the development of fused bicyclic heterocycles, specifically pyrido[1,2-a]pyrimidin-4-ones .[1] Its structure features a reactive alkyl bromide tail and a sterically crowded aminopyridine core.
This guide details the structural implications of the 3-methyl substituent (ortho-effect), the molecule's divergent reactivity profiles (intermolecular vs. intramolecular), and a validated protocol for its synthesis and subsequent cyclization.
Structural Analysis & Physiochemical Properties[1][2]
Molecular Architecture
The molecule comprises a 3-bromopropionyl chain amide-linked to a 2-amino-3-methylpyridine (2-amino-3-picoline) core.
-
Steric Ortho-Effect: The methyl group at the C3 position of the pyridine ring is vicinal to the exocyclic amide nitrogen. This introduces significant steric strain, forcing the amide bond out of planarity with the pyridine ring to minimize
strain. This pre-organization is critical for subsequent cyclization kinetics. -
Electrophilic Sites:
-
Alkyl Bromide (Primary): Highly reactive toward SN2 displacement.
-
Amide Carbonyl: Moderately reactive; serves as the electrophile in potential hydrolysis or transamidation, though stabilized by resonance.
-
Computed Properties
| Property | Value (Predicted) | Significance |
| Formula | C9H11BrN2O | Core Stoichiometry |
| Molecular Weight | 243.10 g/mol | Small Molecule Fragment |
| LogP | ~1.8 - 2.1 | Moderate Lipophilicity; cell-permeable range |
| pKa (Conj. Acid) | ~3.5 (Pyridine N) | Reduced basicity due to amide electron withdrawal |
| H-Bond Donors | 1 (Amide NH) | Critical for crystal lattice packing |
| Rotatable Bonds | 3 | High conformational flexibility in the alkyl chain |
Synthetic Pathways & Mechanism[3]
The synthesis involves the acylation of 2-amino-3-methylpyridine with 3-bromopropionyl chloride . A critical control point is temperature regulation to prevent the elimination of HBr, which would yield the acrylamide byproduct (N-(3-methylpyridin-2-yl)acrylamide).
Reaction Workflow (DOT Visualization)
The following diagram outlines the critical path from raw materials to the cyclized bicyclic product.
Figure 1: Synthetic workflow distinguishing the kinetic product (amide) from the thermodynamic elimination byproduct.
Mechanistic Insight: The "Hidden" Cyclization
The utility of this molecule lies in its ability to undergo intramolecular alkylation .
-
Conformational Lock: The 3-methyl group restricts rotation, increasing the population of the rotamer where the pyridine nitrogen lone pair is oriented toward the alkyl bromide chain.
-
Nucleophilic Attack: The pyridine nitrogen (N1) attacks the carbon bearing the bromine (C3 of the propyl chain).
-
Salt Formation: This forms a bicyclic quaternary ammonium salt.
-
Elimination: Under basic conditions, a proton is removed to form the neutral pyrido[1,2-a]pyrimidin-4-one .
Experimental Protocols
Synthesis of 3-Bromo-N-(3-methylpyridin-2-yl)propanamide
Safety Note: 3-bromopropionyl chloride is a lachrymator and corrosive. Perform all operations in a fume hood.
Reagents:
-
2-Amino-3-methylpyridine (1.0 eq)
-
3-Bromopropionyl chloride (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Dichloromethane (DCM) (anhydrous)
Procedure:
-
Preparation: Dissolve 2-amino-3-methylpyridine (10 mmol) and TEA (12 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under nitrogen atmosphere.
-
Cooling: Cool the solution to -10°C using an ice/salt bath. Critical: Higher temperatures favor HBr elimination.
-
Addition: Add 3-bromopropionyl chloride (11 mmol) dropwise over 30 minutes. Maintain internal temperature below 0°C.
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature over 1 hour.
-
Quench: Pour the mixture into ice-cold saturated NaHCO3 solution.
-
Extraction: Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.
-
Purification: Recrystallize from Et2O/Hexane or purify via flash column chromatography (SiO2, EtOAc/Hexane gradient).
Quality Control Parameters
| Test | Expected Result | Acceptance Criteria |
| Appearance | White to off-white solid | No yellowing (indicates oxidation) |
| 1H NMR (CDCl3) | δ ~2.3 (s, 3H, Ar-Me)δ ~3.0 (t, 2H, CH2-CO)δ ~3.7 (t, 2H, CH2-Br) | Integral ratio 3:2:2 correct |
| LC-MS | [M+H]+ = 243/245 (1:1 ratio) | Distinct Br isotope pattern |
Reactivity Profile & Applications
Pathway Logic: Cyclization vs. Substitution
The diagram below illustrates the competing pathways when subjecting the scaffold to nucleophiles.
Figure 2: Divergent reactivity pathways controlled by reaction conditions.
Application in Drug Discovery
-
Kinase Inhibition: The cyclized pyrido[1,2-a]pyrimidin-4-one core mimics the ATP-binding motif of several kinases. The 9-methyl group (derived from the 3-methyl precursor) often improves selectivity by clashing with the "gatekeeper" residue in the kinase pocket.
-
Covalent Probes: The uncyclized bromide can serve as a "warhead" to target non-catalytic cysteines in proteins, although acrylamides (elimination products) are more commonly used for this purpose.
References
-
Synthesis of Pyrido[1,2-a]pyrimidin-4-ones
-
Structural Analogs (Crystal Data)
-
General Reactivity of 2-Aminopyridines
- Title: One-pot, three component tandem reaction of 2-aminopyridines...
- Source: RSC Advances (2014).
-
URL:[Link]
-
Precursor Properties (2-Amino-3-picoline)
- Title: 2-Amino-3-methylpyridine Product Inform
-
Source: Sigma-Aldrich.
Sources
Mechanism of Action and Application of 3-Bromo-N-(3-methylpyridin-2-yl)propanamide in Targeted Covalent Inhibitor Design
Executive Abstract
The development of Targeted Covalent Inhibitors (TCIs) has revolutionized precision oncology and immunology. At the core of this paradigm are bifunctional pharmacophores that seamlessly integrate reversible target engagement with irreversible enzymatic inactivation. 3-Bromo-N-(3-methylpyridin-2-yl)propanamide (CAS: 887708-47-6) serves as a highly specialized chemical probe and building block in this space. This technical whitepaper dissects its dual-mechanism of action—combining an aminopyridine hinge-binding motif with a tunable
Structural Pharmacodynamics and Target Engagement
The efficacy of 3-Bromo-N-(3-methylpyridin-2-yl)propanamide is dictated by its distinct structural domains, which operate sequentially to achieve high ligand efficiency and irreversible target inhibition.
The Aminopyridine Hinge Binder
The 2-aminopyridine core is a privileged scaffold in kinase inhibitor design, functioning as a bioisostere for the adenine ring of ATP .
-
Hydrogen Bonding Network: The pyridine nitrogen acts as a potent hydrogen bond acceptor, while the exocyclic amide nitrogen serves as a hydrogen bond donor. This push-pull system perfectly complements the backbone carbonyl and amide NH of the kinase hinge region (e.g., interacting with conserved Methionine or Leucine residues).
-
Conformational Locking: The inclusion of the 3-methyl substitution is a critical design choice. It induces steric hindrance against the amide carbonyl, restricting the rotation of the C-N bond. This conformational locking (atropisomerism) pre-organizes the molecule, minimizing the entropic penalty upon binding and directing the aliphatic warhead precisely toward the solvent-exposed channel .
The -Bromoamide Warhead
While
Mechanistic Pathway: Covalent Alkylation
The mechanism of action for this compound follows a bifurcated, pseudo-first-order kinetic model. Upon reversible binding to the target's active site (defined by the dissociation constant,
-
Direct
Alkylation (Pathway A): The deprotonated cysteine thiolate directly attacks the -carbon, displacing the bromide ion to form a stable thioether adduct. -
In Situ Elimination and Michael Addition (Pathway B): Under the localized basic microenvironment of the enzyme pocket, the 3-bromopropanamide can undergo an
elimination of to form an acrylamide intermediate. This transient Michael acceptor is then immediately attacked by the adjacent cysteine via a thia-Michael addition .
Bifurcated kinetic model of targeted covalent inhibition.
Quantitative Data Summaries
To contextualize the utility of this compound, the following tables summarize its predictive physicochemical metrics and comparative warhead reactivity.
Table 1: Physicochemical and Predictive Binding Metrics
| Property | Value / Descriptor | Pharmacological Implication |
| Molecular Weight | 243.10 g/mol | High ligand efficiency; excellent starting point for fragment-based drug design (FBDD). |
| H-Bond Donors | 1 (Amide NH) | Essential for anchoring to the kinase hinge region backbone. |
| H-Bond Acceptors | 2 (Pyridine N, Carbonyl O) | Pyridine N accepts H-bond from hinge NH; Carbonyl O stabilizes the binding conformation. |
| Electrophilic Motif | Tunable reactivity; capable of direct | |
| Conformational Lock | 3-Methyl group | Restricts C-N bond rotation, pre-organizing the warhead trajectory. |
Table 2: Comparative Warhead Reactivity Profiling
| Warhead Type | Intrinsic Reactivity (GSH | Target Selectivity | Primary Mechanism |
| Moderate (2-5 h) | Medium | Direct | |
| High (< 1 h) | Low (PAINS risk) | Direct | |
| Acrylamide | Low (> 24 h) | High | Thia-Michael Addition |
| 3-Bromopropanamide | Low-Moderate (10-20 h) | High |
Experimental Workflows and Self-Validating Protocols
To rigorously validate the mechanism of action of 3-Bromo-N-(3-methylpyridin-2-yl)propanamide and its derivatives, researchers must employ a self-validating system. This system pairs biophysical mass spectrometry (to prove the existence of the covalent bond) with biochemical kinetics (to prove the functional consequence of the bond).
Protocol 1: Intact Protein LC-MS/MS for Covalent Adduct Verification
Causality: This protocol confirms that inhibition is driven by a 1:1 stoichiometric covalent modification rather than non-specific aggregation or reversible binding. The exact mass shift (+162 Da, corresponding to the addition of the compound minus the HBr leaving group) definitively proves the
-
Protein Preparation: Dilute recombinant target kinase to 2
in assay buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). Note: TCEP is used instead of DTT to prevent the reducing agent from reacting with the electrophilic warhead. -
Compound Incubation: Add the inhibitor at a 10-fold molar excess (20
). Incubate at 25°C. -
Time-Course Sampling: Extract 10
aliquots at 0, 15, 30, 60, and 120 minutes. Quench the reaction immediately by adding 1% formic acid. -
LC-MS/MS Analysis: Inject the quenched samples onto a C4 reverse-phase column coupled to a Time-of-Flight (TOF) mass spectrometer.
-
Deconvolution: Use maximum entropy algorithms to deconvolute the multiply charged protein envelope. Verify the presence of a single +162 Da mass shift. The appearance of +324 Da or higher indicates non-specific poly-alkylation (PAINS behavior).
Protocol 2: Biochemical Time-Dependent Kinase Inhibition Assay
Causality: Reversible inhibitors maintain a constant
-
Enzyme-Inhibitor Pre-incubation: Prepare a 10-point, 3-fold serial dilution of the inhibitor in a 384-well plate. Add the target kinase (at
concentration) and incubate for varying time intervals ( = 0, 10, 20, 40, 60 minutes). -
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP (at
) and the appropriate peptide substrate. -
Signal Detection: After a fixed 30-minute reaction time, add ADP-Glo™ reagent to terminate the reaction and convert ADP to luminescence.
-
Kinetic Data Integration: Plot the
values against pre-incubation time. Fit the data to the pseudo-first-order kinetic equation to extract (reversible affinity) and (maximum rate of covalent bond formation).
Self-validating experimental workflow for covalent binder verification.
References
-
Kusakabe, K., et al. "A unique hinge binder of extremely selective aminopyridine-based Mps1 (TTK) kinase inhibitors with cellular activity." Bioorganic & Medicinal Chemistry, 2015.[Link]
-
Zhao, X., et al. "Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase." International Journal of Molecular Sciences, 2020.[Link]
-
Sutanto, F., et al. "Recent Advances in Covalent Drug Discovery." Pharmaceuticals (MDPI), 2023.[Link]
-
Punna, S., et al. "Covalent Allosteric Inactivation of Protein Tyrosine Phosphatase 1B (PTP1B) by an Inhibitor–Electrophile Conjugate." Biochemistry (ACS), 2017.[Link]
The Strategic Utility of 3-Bromo-N-(3-methylpyridin-2-yl)propanamide in Modern Drug Discovery: From Covalent Warheads to Bifunctional Synthons
Executive Summary
In the landscape of modern medicinal chemistry, the design of targeted therapeutics relies heavily on versatile, bifunctional building blocks. 3-Bromo-N-(3-methylpyridin-2-yl)propanamide represents a highly strategic synthon that bridges two critical domains of drug discovery: kinase hinge-binding pharmacophores and reactive electrophilic tails.
By combining the well-documented 2-aminopyridine scaffold—a privileged motif for kinase inhibition[1][2]—with a reactive
Structural Analysis & The Tri-Modal Reactivity Paradigm
The architectural brilliance of 3-Bromo-N-(3-methylpyridin-2-yl)propanamide lies in its dual-domain functionality:
-
The Pharmacophore Domain (3-Methylpyridin-2-amine): The 2-aminopyridine core is a classic bidentate hydrogen bond donor/acceptor system. It perfectly complements the hinge region of the ATP-binding pocket in numerous kinases, including Aurora kinases, TAM family kinases, and IRAK4[1][2]. The methyl group at the 3-position provides a specific steric vector, locking the conformation of the amide bond to minimize entropic penalty upon target binding.
-
The Reactive Domain (3-Bromopropanamide): The
-bromoamide tail is a highly tunable electrophile. Depending on the reaction conditions, it can be directed down three distinct synthetic pathways, making it an invaluable tool for library generation[5].
Diagram 1: The Tri-Modal Reactivity Paradigm of the
Application 1: Masked Precursor to Targeted Covalent Inhibitors (TCIs)
Acrylamides are the premier Michael acceptors used in Targeted Covalent Inhibitors (e.g., Osimertinib, Ibrutinib) to irreversibly bind non-catalytic cysteine residues in kinase active sites.
The Causality of the "Masked" Warhead: Direct synthesis of acrylamides early in a synthetic route often leads to premature polymerization or unwanted side reactions during subsequent cross-coupling steps. 3-Bromo-N-(3-methylpyridin-2-yl)propanamide acts as a "masked" acrylamide. The robust bromide leaving group survives many standard transformations and can be selectively unmasked via base-catalyzed dehydrohalogenation (E2 elimination) at the final stage of synthesis, ensuring the integrity of the highly reactive Michael acceptor.
Diagram 2: Mechanism of irreversible kinase inactivation via Michael addition.
Application 2: Modular Assembly of PROTACs and Bifunctional Chimeras
Beyond elimination, the primary bromide is an excellent electrophile for bimolecular nucleophilic substitution (
Quantitative Data: Reactivity Metrics
Understanding the thermodynamic and kinetic boundaries of this compound is critical for controlling its divergent reactivity. Table 1 summarizes its core properties, while Table 2 outlines the condition-dependent divergence between
Table 1: Physicochemical Properties
| Property | Value / Description | Impact on Experimental Design |
| Molecular Weight | ~243.10 g/mol | Highly ligand-efficient starting material. |
| Hydrogen Bond Donors | 1 (Amide NH) | Critical for kinase hinge interaction. |
| Hydrogen Bond Acceptors | 2 (Pyridine N, Carbonyl O) | Facilitates bidentate binding motifs. |
| Leaving Group | Primary Bromide | Excellent balance of stability and reactivity. |
Table 2: Divergent Reactivity Conditions (
| Desired Pathway | Reagents / Base | Solvent | Temp (°C) | Dominant Mechanism | Yield (Typical) |
| Acrylamide (E2) | DBU (1.5 eq) | THF or DCM | 0 to 25 | Dehydrohalogenation | >85% |
| Acrylamide (E2) | TEA (3.0 eq) | DCM | 40 (Reflux) | Dehydrohalogenation | 70-80% |
| Substituted Amide ( | DMF or MeCN | 60 - 80 | Aliphatic Substitution | 75-90% |
Validated Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. Each methodology includes mechanistic rationale and specific analytical checkpoints to verify success.
Protocol A: Controlled E2 Elimination to Unmask the Acrylamide Warhead
Objective: Convert the
-
Preparation: Dissolve 1.0 mmol of 3-Bromo-N-(3-methylpyridin-2-yl)propanamide in 10 mL of anhydrous Dichloromethane (DCM) under an inert Argon atmosphere.
-
Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath. Causality: Low temperatures suppress the nucleophilic attack of the base on the carbonyl and prevent spontaneous polymerization of the forming acrylamide.
-
Base Addition: Add 1.5 mmol of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) dropwise over 5 minutes. Causality: DBU is a sterically hindered, non-nucleophilic amidine base. Its bulk prevents
attack, exclusively driving the abstraction of the acidic -proton to expel the bromide ion via an E2 mechanism. -
Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2 hours.
-
Self-Validation (LC-MS Check): Sample 10
L of the mixture. The starting material will show a distinct 1:1 isotopic doublet (M and M+2) due to the and isotopes. Successful elimination is confirmed by the disappearance of this doublet and the emergence of a single mass peak corresponding to[M - HBr]. -
Workup: Quench with saturated aqueous
, extract with DCM, dry over anhydrous , and concentrate under reduced pressure. Purify via silica gel chromatography to yield the pure acrylamide.
Protocol B: Finkelstein-Assisted Displacement for Linker Attachment
Objective: Append a secondary amine linker (e.g., N-Boc-piperazine) to the
-
Preparation: Combine 1.0 mmol of 3-Bromo-N-(3-methylpyridin-2-yl)propanamide, 1.2 mmol of N-Boc-piperazine, and 2.5 mmol of anhydrous Potassium Carbonate (
) in 8 mL of anhydrous Dimethylformamide (DMF). -
Catalyst Addition: Add 0.1 mmol of Potassium Iodide (KI). Causality: This initiates a Finkelstein reaction. The primary bromide is converted in situ to a primary iodide. Iodine is a superior leaving group, drastically lowering the activation energy for the subsequent
attack by the sterically hindered piperazine. -
Heating: Heat the mixture to 65 °C for 12 hours. Causality:
is a mild, insoluble base that acts as an acid scavenger to neutralize the generated HBr (or HI), driving the reaction to completion without promoting E2 elimination. -
Self-Validation (TLC/Ninhydrin): Monitor by TLC. The consumption of the secondary amine (N-Boc-piperazine) can be tracked using a Ninhydrin stain, which will cease to develop a strong color once the amine is fully alkylated.
-
Workup: Dilute with Ethyl Acetate, wash extensively with 5% aqueous LiCl (to remove DMF) and brine. Dry, concentrate, and purify to isolate the bifunctional chimera precursor.
Conclusion
3-Bromo-N-(3-methylpyridin-2-yl)propanamide is far more than a simple synthetic intermediate; it is a strategically designed synthon that empowers the rapid generation of advanced therapeutics. By understanding the thermodynamic balance between its E2 and
References
- US20090197862A1 - 2-aminopyridine kinase inhibitors. Google Patents.
-
WO/2009/099982 - 2-AMINOPYRIDINE KINASE INHIBITORS. WIPO Patentscope. Available at:[Link]
-
Design, synthesis, and biological evaluation of new ligands as potential therapeutic agents for persistent pain treatment Ph.D. Thesis. . Available at: [Link]
-
EP4559915A1 - PIPERIDINYL-METHYL-PURINEAMINES AS NSD2 INHIBITORS AND ANTI-CANCER AGENTS. European Patent Office. Available at:[Link]
- WO2021127586A1 - Protein tyrosine phosphatase degraders and methods of use thereof. Google Patents.
Sources
- 1. US20090197862A1 - 2-aminopyridine kinase inhibitors - Google Patents [patents.google.com]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. data.epo.org [data.epo.org]
- 4. WO2021127586A1 - Protein tyrosine phosphatase degraders and methods of use thereof - Google Patents [patents.google.com]
- 5. iris.unict.it [iris.unict.it]
Technical Guide: Solubility & Stability of 3-Bromo-N-(3-methylpyridin-2-yl)propanamide
[1]
Executive Summary
3-Bromo-N-(3-methylpyridin-2-yl)propanamide is a bifunctional intermediate characterized by an electrophilic alkyl bromide tail and a nucleophilic aminopyridine head. While stable as a dry solid under controlled conditions, this compound exhibits metastability in solution .
The primary stability risk is intramolecular alkylation (cyclization), where the pyridine nitrogen attacks the terminal bromide to form a fused bicyclic system (pyrido[1,2-a]pyrimidin-4-one derivative). This reaction is accelerated by heat , basic pH , and polar protic solvents . Successful handling requires strict adherence to pH-neutral or slightly acidic environments and low-temperature storage.
Physicochemical Profile
| Property | Value / Characteristic | Notes |
| CAS Number | 113279-30-6 | |
| Formula | C₉H₁₁BrN₂O | |
| MW | 243.10 g/mol | |
| State | Solid (Crystalline powder) | Typically off-white to pale yellow. |
| pKa (Calc) | ~5.5 (Pyridine N) | Basic center; protonatable in acidic media. |
| LogP (Calc) | ~1.8 – 2.1 | Moderately lipophilic; poor aqueous solubility at neutral pH. |
| Reactive Motifs | Alkyl Bromide (Electrophile)2-Aminopyridine (Nucleophile) | High Risk: Self-alkylation (Cyclization). |
Solubility Guidelines
The solubility of this compound is governed by the lipophilic bromo-alkyl chain and the pH-dependent ionization of the pyridine ring.
Solvent Compatibility Matrix
| Solvent | Solubility Rating | Stability Risk | Recommendation |
| DMSO | High (>50 mM) | Low (at RT) | Primary solvent for stock solutions. |
| DMF | High (>50 mM) | Low | Good alternative to DMSO. |
| Ethanol | Moderate | Moderate | Risk of solvolysis (ethanolysis) upon prolonged storage. |
| Water (pH 7) | Very Low (<1 mM) | High (Hydrolysis) | Not recommended for stock preparation. |
| Water (pH < 4) | High | Moderate | Soluble due to protonation, but acid catalyzes amide hydrolysis over time. |
Solubility Decision Tree (Workflow)
Figure 1: Decision logic for solubilization based on downstream application.
Stability & Degradation Mechanisms[1]
Understanding the intrinsic reactivity is crucial. Unlike simple amides, this molecule is a "pre-cyclized" precursor.
Intramolecular Cyclization (Major Pathway)
Under basic conditions (pH > 8) or elevated temperature (>40°C), the pyridine nitrogen (N1) attacks the terminal carbon (C3) displacing the bromide. This forms a pyrido[1,2-a]pyrimidin-4-one scaffold.[1]
-
Trigger: Base (e.g., TEA, NaOH, Carbonates) or Heat.
-
Observation: Formation of a new peak in HPLC (lower retention time due to loss of lipophilic Br and formation of salt/polar species) and loss of Br mass (-HBr).
Hydrolysis (Minor Pathway)[1]
-
Amide Hydrolysis: Occurs under strongly acidic (pH < 2) or basic conditions, cleaving the molecule into 2-amino-3-methylpyridine and 3-bromopropanoic acid.
-
Bromide Displacement: In nucleophilic solvents (MeOH, Water), the bromide can be displaced by solvent (solvolysis), forming the alcohol or ether derivative.
Degradation Pathway Diagram[1]
Figure 2: Primary degradation pathways. The red path (Cyclization) is the dominant instability risk.
Experimental Protocols
Protocol A: Preparation of Stable Stock Solution (20 mM)
Objective: Create a stock solution suitable for long-term storage (-20°C).
-
Weighing: Weigh 4.86 mg of the compound into a sterile, amber glass vial (protect from light).
-
Solvent Addition: Add 1.00 mL of anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).
-
Note: Avoid DMSO that has absorbed water, as water promotes hydrolysis.
-
-
Dissolution: Vortex gently for 30 seconds. If particulates remain, sonicate for max 1 minute at room temperature. Do not heat.
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C .
-
Shelf Life: 6 months at -20°C; 12 months at -80°C.
-
Protocol B: Stability Validation Assay (HPLC-UV/MS)
Objective: Verify compound integrity before critical assays.
Instrument Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH stabilizes the amide).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV 254 nm (Pyridine absorption) and MS (ESI+).
Acceptance Criteria:
-
Retention Time: Main peak should elute at predicted lipophilic region.
-
Mass Spec:
-
Target Mass: [M+H]⁺ = 243.0/245.0 (characteristic 1:1 Br isotope pattern).
-
Impurity Flag: A peak with [M+H]⁺ = 163 (Loss of HBr, indicating cyclization) or [M+H]⁺ = 109 (Aminopyridine hydrolysis product).
-
References
-
Synthesis of Pyrido[1,2-a]pyrimidines
-
General Amide Hydrolysis Kinetics
-
Title: Hydrolysis of Amides.
-
Source: Comprehensive Organic Synthesis.
-
URL:[Link]
- Relevance: Provides baseline stability expect
-
-
Compound Data (PubChem)
Sources
- 1. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intramolecular cyclization reactions of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates and related compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. SID 125327985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-bromo-N-methylpropanamide | C4H8BrNO | CID 23033748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. Propanamide - Wikipedia [en.wikipedia.org]
- 7. Nitriles in Heterocyclic Synthesis: Synthesis of Pyrido[3’,2’:4,5]Thieno[2,3-d] Pyrimidines Derivative [scirp.org]
Technical Guide: Spectroscopic Characterization of 3-Bromo-N-(3-methylpyridin-2-yl)propanamide
Executive Summary
3-Bromo-N-(3-methylpyridin-2-yl)propanamide is a critical electrophilic intermediate used primarily in the synthesis of fused heterocyclic systems, specifically pyrido[1,2-a]pyrimidin-4-ones .[1] Its characterization is challenging due to its high reactivity; the compound possesses both a nucleophilic endocyclic nitrogen (on the pyridine) and an electrophilic alkyl bromide, making it prone to spontaneous intramolecular cyclization or elimination to an acrylamide derivative.
This guide provides a comprehensive spectroscopic profile (NMR, IR, MS) to distinguish the open-chain amide from its cyclized byproducts, ensuring precise quality control in medicinal chemistry workflows.
Part 1: Synthesis & Chemical Context[2][3][4][5]
To understand the spectroscopic data, one must understand the synthesis and potential impurities. The compound is typically generated via the acylation of 2-amino-3-methylpyridine (2-amino-3-picoline) with 3-bromopropionyl chloride .
Reaction Workflow & Critical Control Points
The following Graphviz diagram illustrates the synthesis pathway and the competing cyclization risk.
Figure 1: Synthesis pathway highlighting the kinetic stability of the target amide versus thermodynamic cyclization.
Part 2: Mass Spectrometry (MS) Analysis
Mass spectrometry provides the primary confirmation of the halogenated chain integrity.
Key Diagnostic Features[1][5][6][7][8][9]
-
Molecular Ion: The presence of Bromine creates a distinct isotope pattern.
-
Fragmentation: Loss of the bromine atom and the propionyl chain are characteristic.
| Parameter | Value / Observation | Interpretation |
| Formula | ||
| Exact Mass | 242.01 (for | |
| Isotope Pattern | 1:1 doublet | Equal intensity peaks at m/z 243 ( |
| Base Peak | m/z ~163 | Loss of Br ( |
| Fragment | m/z ~109 | [2-amino-3-methylpyridine + H] |
Technical Note: If the spectrum shows a dominant peak at m/z 163 without the bromine isotope pattern, the compound has likely cyclized to the pyrido-pyrimidine (loss of HBr).
Part 3: Infrared (IR) Spectroscopy[4]
IR is the fastest method to assess the integrity of the amide bond and the presence of the pyridine ring.
| Functional Group | Wavenumber ( | Mode Description |
| Amide N-H | 3250 – 3350 | Medium, broad stretch. (Disappears in cyclized product). |
| C-H (Aromatic) | 3000 – 3100 | Weak stretches (Pyridine ring). |
| C-H (Aliphatic) | 2920 – 2980 | Methylene ( |
| Amide I (C=O) | 1680 – 1695 | Strong. Characteristic of secondary amides. |
| Amide II | 1530 – 1550 | N-H Bending / C-N Stretching. |
| Pyridine Ring | 1580, 1470 | C=C and C=N ring skeletal vibrations. |
Part 4: Nuclear Magnetic Resonance (NMR)
This is the definitive method for structural validation. The data below represents the open-chain amide in deuterated chloroform (
1H NMR (400 MHz, )
The 3-methyl substituent on the pyridine ring exerts a steric effect, often broadening the amide NH signal.
| Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 9.80 – 10.20 | Broad Singlet | 1H | NH | Amide proton. Downfield due to deshielding by the pyridine ring. |
| 8.15 | Doublet ( | 1H | H-6 | Pyridine proton adjacent to Nitrogen (most deshielded aromatic). |
| 7.55 | Doublet ( | 1H | H-4 | Pyridine proton adjacent to the methyl group. |
| 7.15 | dd / m | 1H | H-5 | Pyridine proton (meta to Nitrogen). |
| 3.75 | Triplet ( | 2H | ||
| 3.05 | Triplet ( | 2H | ||
| 2.30 | Singlet ( | 3H | CH3 | Methyl group on the pyridine ring (Position 3).[5] |
13C NMR (100 MHz, )
| Shift ( | Assignment | Note |
| 169.5 | C=O | Amide Carbonyl. |
| 150.1 | C-2 | Pyridine quaternary carbon (linked to N-amide). |
| 145.2 | C-6 | Pyridine CH (next to ring N). |
| 138.5 | C-4 | Pyridine CH. |
| 128.0 | C-3 | Pyridine quaternary carbon (Methyl substituted). |
| 119.5 | C-5 | Pyridine CH. |
| 39.5 | Methylene next to carbonyl. | |
| 26.8 | Methylene next to Bromine. | |
| 17.5 | CH3 | Methyl substituent. |
NMR Connectivity Logic (COSY/HMBC)
The following diagram visualizes the coupling networks required to confirm the structure.
Figure 2: 1H-1H COSY and NOE correlations. Note the isolation of the ethyl chain spin system from the aromatic system.
Part 5: Quality Control & Stability Protocols
Differentiating Product from Impurities
The most common failure mode in this synthesis is the "disappearance" of the triplet at 3.75 ppm (
-
Target (Open Chain): Distinct triplets at 3.05 and 3.75 ppm.
-
Cyclized (Pyrido-pyrimidine): Loss of NH signal; shifts in the pyridine ring protons due to loss of aromaticity or planarity changes.
-
Elimination (Acrylamide): Appearance of alkene protons (dd) between 5.5 – 6.5 ppm.[6][7]
Handling & Storage
-
Solvent: Avoid DMSO-d6 for long-term storage as it can accelerate nucleophilic attack. Use
or . -
Temperature: Store neat solid at -20°C.
-
Quenching: Ensure all base (TEA/Pyridine) is removed during workup (acid wash) to prevent cyclization in the flask.
References
-
Synthesis of Pyrido[1,2-a]pyrimidines: Toche, R. B., et al. "New Approach for the Synthesis of Pyrido[1,2-a]pyrimidines."[6] Journal of Heterocyclic Chemistry, 2008. Link
-
Microwave-Assisted Synthesis: Dandu, R., et al. "A Facile and Efficient Synthesis of 3-Amino-5-Bromopyridine Derivatives." Heterocycles, 2011.[8] Link
-
General Spectroscopic Data for 2-Aminopyridine Amides: BenchChem Technical Guide, "Spectroscopic and Structural Elucidation of Imidazo[1,2-a]pyridine Derivatives." Link
-
PubChem Compound Summary: 2-Amino-3-methylpyridine (Precursor Data). Link
Sources
- 1. Spectroscopic, Structural and Molecular Docking Studies on N,N-Dimethyl-2-[6-methyl-2-(4-methylphenyl) Imidazo[1,2-a]pyridin-3-yl] Acetamide [physchemres.org]
- 2. abis-files.erciyes.edu.tr [abis-files.erciyes.edu.tr]
- 3. 2-Amino-3-methylpyridine | C6H8N2 | CID 15347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-(5-bromo-3-methylpyridin-2-yl)-N-methylbenzamide | C14H13BrN2O | CID 71464118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. wjpsonline.com [wjpsonline.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Strategic Evaluation of 3-Bromo-N-(3-methylpyridin-2-yl)propanamide: From Electrophilic Reactivity to Target Engagement
Executive Summary & Chemical Biology Profile
3-Bromo-N-(3-methylpyridin-2-yl)propanamide (hereafter referred to as BMPP ) represents a specialized class of chemical probes that straddles the line between covalent fragment and synthetic intermediate . Unlike standard non-covalent inhibitors, BMPP possesses a "soft" electrophilic center (the alkyl bromide) capable of modifying nucleophilic residues (primarily Cysteine) on target proteins.
However, its utility is nuanced by its intrinsic tendency to undergo intramolecular cyclization. This guide provides a rigorous framework for screening BMPP, distinguishing its activity as a linear alkylating agent from its potential as a precursor to the bioactive pyrido[1,2-a]pyrimidin-4-one scaffold.
Mechanistic Classification
-
Primary Modality: Covalent Electrophile (Alkylator).
-
Target Residues: Cysteine (High preference), Histidine/Lysine (Low preference).
-
Structural Risk: Spontaneous intramolecular cyclization to form a bicyclic salt/lactam.
Pre-Screening Quality Control (The "Trustworthiness" Pillar)
CRITICAL WARNING: The 2-aminopyridine nitrogen is nucleophilic. In solution (especially at pH > 7.5 or upon storage), BMPP can cyclize to form 9-methyl-3,4-dihydropyrido[1,2-a]pyrimidin-2-one (or its hydrobromide salt).
If you screen a cyclized batch believing it is the linear bromide, your data will be invalid.
QC Protocol: Distinguishing Linear vs. Cyclized Forms
Before any biological assay, the compound integrity must be validated.
| Parameter | Linear Form (Active Electrophile) | Cyclized Form (Inactive/Different Scaffold) |
| Molecular Weight | MW (Br isotope pattern present) | MW - HBr (Loss of 80/82 Da) |
| 1H NMR Signature | Distinct triplet for -CH2-Br (~3.6 ppm) | Disappearance of -CH2-Br; appearance of ring methylene signals |
| Reactivity | High (Reacts with GSH/DTT) | Low/Null (Inert to thiols) |
QC Workflow Diagram
Caption: Logic flow for validating compound integrity prior to screening. Note that acidic mobile phases suppress cyclization during analysis.
Intrinsic Reactivity Profiling ( )
Before protein screening, you must determine the intrinsic reactivity of BMPP. If it is too reactive, it will label proteins non-specifically (pan-assay interference). If too inert, it requires proximity-driven catalysis.
Protocol: GSH-Trapping Assay
Objective: Determine the half-life (
-
Preparation: Prepare 10 mM BMPP in DMSO. Prepare 10 mM GSH in PBS (pH 7.4).
-
Incubation: Mix to final concentrations of 50 µM BMPP and 500 µM GSH (1:10 ratio) in PBS.
-
Sampling: At
min, quench aliquots with 0.1% Formic Acid. -
Analysis: Monitor the disappearance of the BMPP parent mass and appearance of the BMPP-GSH adduct via LC-MS.
-
Criteria:
- : Highly Reactive. Risk of off-target toxicity.
- : Ideal Probe. Tunable reactivity suitable for FBDD.
- : Latent. Requires specific binding pocket positioning to react.
Covalent Fragment Screening: Intact Protein MS
This is the "Gold Standard" method for validating target engagement. It measures the mass shift of the protein upon covalent modification.
Experimental Design
-
Target Protein: Purified protein of interest (e.g., kinase domain, 5 µM).
-
Control Protein: BSA or Ovalbumin (to check for non-specific stickiness).
-
Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl. Avoid DTT/BME (they will react with the probe). Use TCEP if reduction is needed, but remove it if possible.
Step-by-Step Protocol
-
Protein Prep: Buffer exchange protein into HEPES (Tris contains nucleophilic amines that may interfere at high pH/temp).
-
Dosing: Add BMPP (final conc. 50--100 µM) to protein (5 µM). DMSO final < 2%.[1]
-
Incubation: Incubate at Room Temperature for 60 minutes.
-
Quenching: Add equal volume of 0.5% Formic Acid / 50% Acetonitrile to denature and stop reaction.
-
LC-MS Acquisition: Inject onto a C4 protein column (e.g., Waters BEH C4). Run a rapid desalting gradient (5% to 90% B in 4 min).
-
Deconvolution: Deconvolute the raw charge envelope to zero-charge mass.
Data Interpretation
The reaction is an alkylation (substitution) , not a simple addition.
-
Mechanism:
-
Expected Mass Shift (
):-
Mass of BMPP fragment (minus Br) =
. -
Calculation:
(MW ~257.13). -
Fragment added:
(MW ~177.2). -
Look for +177 Da shift , NOT +257 Da.
-
Downstream Functional Assays
Once covalent binding is confirmed physically, functional consequences must be validated.
A. Fluorescence Polarization (FP) Competition
If BMPP binds to the ATP pocket of a kinase, it should displace a known tracer.
-
Note: Since BMPP is covalent, the
will be time-dependent. You must report for accurate potency ranking.
B. Cell Viability (Cautionary Note)
BMPP is an alkylator. In cellular assays (MTT/CellTiter-Glo), high concentrations (>10 µM) may show toxicity due to glutathione depletion rather than specific target inhibition.
-
Requirement: Always run a "non-reactive control" where the Bromine is replaced by a Methyl or Chlorine group (much lower reactivity) to prove the effect is target-driven.
Pathway & Mechanism Visualization
The following diagram illustrates the divergent pathways BMPP can take: productive protein labeling vs. non-productive cyclization.
Caption: Divergent chemical fate of BMPP. Screening conditions must favor the S_N2 reaction path over cyclization.
References
-
Resnick, E., et al. (2019). "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society. Link
-
Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature. Link
-
Kathman, S. G., & Statsyuk, A. V. (2016). "Covalent tethering of fragments for drug discovery."[1][2] Journal of Medicinal Chemistry. Link
-
Singh, J., et al. (2011). "The resurgence of covalent drugs."[1] Nature Reviews Drug Discovery. Link
-
Synthesis Context: World Intellectual Property Organization (WO2020079203A1). "Process for preparation of pyrido[1,2-a]pyrimidin-4-one derivatives." (Demonstrates the cyclization pathway of 2-aminopyridine alkyl halides). Link
Sources
Methodological & Application
Synthesis of 3-Bromo-N-(3-methylpyridin-2-yl)propanamide from 3-bromopropanoyl chloride
This Application Note and Protocol is designed for researchers in medicinal chemistry and chemical biology, specifically those working on Targeted Covalent Inhibitors (TCIs) and Fragment-Based Drug Discovery (FBDD) .
Executive Summary
The synthesis of 3-Bromo-N-(3-methylpyridin-2-yl)propanamide represents a critical intermediate step in the development of covalent kinase inhibitors. While often viewed as a simple acylation, this reaction presents two distinct chemo-physical challenges:
-
Steric Hindrance: The methyl group at the C3 position of the pyridine ring creates significant steric bulk ortho to the nucleophilic exocyclic amine, retarding reaction kinetics.
-
Elimination Risk: The 3-bromopropanoyl moiety is a "masked" acrylamide. Under basic conditions or elevated temperatures, it readily undergoes
elimination to form the irreversible Michael acceptor, N-(3-methylpyridin-2-yl)acrylamide .
This guide provides a high-fidelity protocol to selectively synthesize the saturated 3-bromo amide while suppressing the elimination side reaction, preserving the alkyl halide warhead for downstream functionalization or kinetic studies.
Strategic Context: The "Masked" Warhead
In modern drug discovery, this molecule is rarely an endpoint. It serves as a latent electrophile .
-
Covalent Warhead Design: It is the direct precursor to the acrylamide warhead (via base-mediated elimination) used in covalent drugs like Osimertinib or Ibrutinib.
-
PROTAC Linker Chemistry: The terminal bromide serves as a versatile handle for
substitution with diamine linkers, allowing the attachment of E3 ligase ligands without triggering premature polymerization.
Mechanistic Pathway & Side Reactions
The reaction follows a Nucleophilic Acyl Substitution mechanism. However, the presence of the base (required to scavenge HCl) creates a competition between the desired substitution (
Figure 1: Reaction pathway showing the competition between stable amide formation and subsequent elimination to acrylamide.
Experimental Protocol
Safety Warning: 3-bromopropanoyl chloride is a lachrymator and corrosive. The product is a potential alkylating agent. Handle in a fume hood.
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7][8] | Role | Critical Note |
| 2-Amino-3-methylpyridine | 108.14 | 1.0 | Nucleophile | Sterically hindered; limits reaction rate. |
| 3-Bromopropanoyl chloride | 171.42 | 1.1 | Electrophile | Freshly distilled or high purity preferred. |
| Triethylamine (TEA) | 101.19 | 1.1 | Base | Strict Stoichiometry. Excess triggers elimination. |
| Dichloromethane (DCM) | - | Solvent | Anhydrous | Dry solvent prevents acid chloride hydrolysis. |
Step-by-Step Procedure
Phase 1: Preparation (T = -10°C)
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
-
Solvation: Add 2-Amino-3-methylpyridine (1.08 g, 10 mmol) and anhydrous DCM (50 mL). Stir until fully dissolved.
-
Base Addition: Add TEA (1.53 mL, 11 mmol). Note: Do not use a large excess (e.g., >1.5 eq) as this promotes elimination.
-
Cooling: Submerge the flask in an ice/salt bath (-10°C to -5°C). Allow to equilibrate for 15 minutes.
Phase 2: Acylation (The Critical Step)
-
Reagent Prep: Dilute 3-bromopropanoyl chloride (1.89 g, 11 mmol) in 10 mL of anhydrous DCM in a separate pressure-equalizing addition funnel or syringe.
-
Controlled Addition: Add the acid chloride solution dropwise over 30–45 minutes.
-
Why? Rapid addition generates localized heat (exotherm), which provides the activation energy for the E2 elimination of HBr. Keeping it cold and slow favors the kinetic amide product.
-
-
Reaction: Allow the mixture to stir at 0°C for 2 hours.
-
Monitoring: Check via TLC (50% EtOAc/Hexane) or LCMS.
-
Target: Product mass [M+H]+ ≈ 243/245 (1:1 Br isotope pattern).
-
Side Product: Acrylamide mass [M+H]+ ≈ 163.
-
Phase 3: Workup & Isolation
-
Quench: Pour the reaction mixture into 50 mL of cold saturated NaHCO₃ solution. Stir vigorously for 5 minutes.
-
Crucial: Do not use strong base (NaOH) for the wash.
-
-
Extraction: Separate the organic layer. Extract the aqueous layer once with DCM (20 mL).
-
Wash: Wash combined organics with 0.1 M HCl (cold, 20 mL) to remove unreacted aminopyridine, followed by Brine (20 mL).
-
Note: The amide product is less basic than the starting material, but prolonged exposure to acid can hydrolyze it. Perform this wash quickly.
-
-
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo at <30°C .
-
Warning: Do not heat the water bath above 35°C during rotary evaporation to prevent thermal elimination.
-
Phase 4: Purification
-
Crude Appearance: Off-white to pale yellow solid.
-
Recrystallization (Preferred): Dissolve in minimal hot EtOAc/Hexane (1:3) or Toluene.[7] Cool slowly to 4°C.
-
Yield: Expected 75–85%.
Quality Control & Data Interpretation
NMR Specification (400 MHz, CDCl₃)
The distinction between the Product (alkyl bromide) and the Impurity (acrylamide) is obvious in the aliphatic region.
| Feature | 3-Bromo-N-(...)propanamide (Target) | N-(...)acrylamide (Impurity) |
| Aliphatic Region | Two Triplets (approx 3.0 ppm and 3.7 ppm) corresponding to -CH₂-CH₂-. | Multiplet/Doublets (5.5 - 6.5 ppm) corresponding to vinyl protons (-CH=CH₂). |
| Aromatic Region | Pyridine protons (unchanged). | Pyridine protons (unchanged). |
| Methyl Group | Singlet approx 2.3 ppm. | Singlet approx 2.3 ppm. |
LCMS Specification
-
Target: Doublet peak at m/z 243 and 245 (79Br/81Br isotopes).
-
Impurity: Single peak at m/z 163 (Loss of HBr, 80 Da).
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| High % of Acrylamide (m/z 163) | Reaction temp too high or excess base used. | Repeat with strict 0°C control. Reduce TEA to 1.05 equiv. |
| Low Conversion | Steric hindrance of 3-Me group. | Allow reaction to warm to RT only after 2 hours at 0°C. Extend time to 12h. |
| Product in Aqueous Layer | Product protonated during HCl wash. | Use weaker acid (Citric acid) or skip acid wash and use column chromatography. |
Process Workflow Diagram
Figure 2: Operational workflow emphasizing temperature control points to prevent elimination.
References
-
General Acylation of 2-Aminopyridines
- Context: Protocols for reacting hindered aminopyridines with acid chlorides.
-
Source: Çimen, Z. et al. "Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides." Heteroatom Chemistry, 2018.[3]
-
Elimination Risks in 3-Halopropanamides
- Context: Synthesis of acrylamides via elimination of 3-chloropropanamides using base/he
-
Source: Vishnoi, S. et al. "Synthesis of (E)-3-(substituted phenyl)-N-(pyridin-2-yl) Acrylamide Derivatives."[4] Journal of Chemical and Pharmaceutical Research, 2010.
-
Steric Hindrance in 3-Substituted Pyridines
- Context: Structural analysis of 2-amino-3-methylpyridine complexes showing steric crowding
-
Source:Molecules (MDPI), "Complexes of 2-Amino-3-methylpyridine... Structure and Biological Applications", 2023.[9]
-
Properties of 2-Amino-3-methylpyridine
Sources
- 1. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 2. expresspolymlett.com [expresspolymlett.com]
- 3. abis-files.erciyes.edu.tr [abis-files.erciyes.edu.tr]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. jocpr.com [jocpr.com]
- 9. mdpi.com [mdpi.com]
- 10. 3-Bromo-N-(3,5-di-tert-butylphenyl)propanamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Amino-3-methylpyridine | C6H8N2 | CID 15347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. US4628097A - Process for the preparation of 2-amino-alkylpyridines - Google Patents [patents.google.com]
- 14. CN104974081A - Synthetic method of 3-bromopyridine - Google Patents [patents.google.com]
Application Notes and Protocols: 3-Bromo-N-(3-methylpyridin-2-yl)propanamide in Medicinal Chemistry
Introduction: The Strategic Value of a Bifunctional Reagent
In the landscape of modern drug discovery, the pursuit of novel chemical entities with high potency and target specificity is paramount. 3-Bromo-N-(3-methylpyridin-2-yl)propanamide emerges as a compound of significant interest due to its unique structural features: a reactive electrophilic "warhead" and a versatile pyridine-based scaffold. This combination positions it as a powerful tool for medicinal chemists, particularly in the development of targeted covalent inhibitors (TCIs).[1]
The core structure consists of a propanamide linker attached to a 3-methylpyridine ring. The critical feature is the bromine atom on the α-carbon of the propanamide moiety, which imparts electrophilic character, making the compound susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of its application in creating covalent bonds with target proteins.[2][3] The pyridine ring itself is a well-established pharmacophore found in numerous approved drugs, valued for its ability to engage in critical hydrogen bonding and other non-covalent interactions within protein binding pockets.[4]
These application notes will provide a comprehensive overview of the synthesis, characterization, and strategic applications of 3-Bromo-N-(3-methylpyridin-2-yl)propanamide, with detailed protocols for its use in the design and synthesis of potential therapeutic agents.
Key Properties
| Property | Value |
| Molecular Formula | C9H11BrN2O |
| Molecular Weight | 243.10 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, Methanol |
| Core Scaffold | 2-aminopyridine |
| Reactive Group | α-bromopropanamide |
Part 1: Synthesis and Characterization
The synthesis of 3-Bromo-N-(3-methylpyridin-2-yl)propanamide is typically achieved through a straightforward acylation reaction between 2-amino-3-methylpyridine and 3-bromopropanoyl chloride.
Protocol 1: Synthesis of 3-Bromo-N-(3-methylpyridin-2-yl)propanamide
Objective: To synthesize the title compound via nucleophilic acyl substitution.
Materials:
-
2-amino-3-methylpyridine (1.0 eq)
-
3-bromopropanoyl chloride (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round bottom flasks
-
Separatory funnel
-
Silica gel for column chromatography
-
Eluent: Hexanes/Ethyl Acetate gradient
Procedure:
-
Reaction Setup: To a clean, dry round bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-3-methylpyridine (1.0 eq) and dissolve it in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the acylation reaction and minimize side-product formation.
-
Base Addition: Add triethylamine (1.5 eq) to the solution. The base acts as a scavenger for the hydrochloric acid byproduct generated during the reaction.
-
Acyl Chloride Addition: Add 3-bromopropanoyl chloride (1.1 eq) dropwise to the stirred solution over 10-15 minutes. A precipitate (triethylammonium chloride) will form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated NaHCO3 solution (to remove any remaining acid) and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude solid is purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure product.
Characterization:
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the pyridine ring protons, the methyl group protons, the two methylene groups of the propanamide chain, and a broad singlet for the amide N-H.
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak [M+H]⁺ corresponding to the calculated mass of the protonated compound, along with the characteristic isotopic pattern for a bromine-containing molecule.
Part 2: Applications in Covalent Inhibitor Design
The primary application of 3-Bromo-N-(3-methylpyridin-2-yl)propanamide in medicinal chemistry is as a building block for targeted covalent inhibitors (TCIs). TCIs function by first binding to their target protein through non-covalent interactions, followed by the formation of a stable covalent bond with a nucleophilic amino acid residue, often a cysteine, within or near the active site.[1][5] This leads to irreversible or long-lasting inhibition.
Mechanism of Covalent Modification
The α-bromopropanamide moiety serves as the electrophilic "warhead." Once the inhibitor is properly oriented in the binding pocket of a target protein (e.g., a kinase or protease), the nucleophilic thiol side chain of a cysteine residue can attack the carbon atom bearing the bromine, displacing the bromide ion in an SN2 reaction. This forms a stable thioether linkage, permanently modifying the protein.
The advantages of this approach are significant and include:
-
Enhanced Potency: Covalent bond formation is a major driving force for binding, often resulting in very high, sometimes effectively infinite, potency.[1]
-
Prolonged Duration of Action: The effect of the inhibitor persists until the protein is re-synthesized, allowing for less frequent dosing.[1]
-
Targeting Difficult Sites: Covalent inhibitors can effectively target proteins with shallow or solvent-exposed binding pockets that are challenging for traditional, non-covalent inhibitors.[3]
Caption: Library synthesis workflow.
Protocol 3: Suzuki-Miyaura Cross-Coupling for Analog Synthesis
(Note: This protocol is illustrative for a hypothetical analog where the bromine is on the pyridine ring, demonstrating the utility of such scaffolds.)
Objective: To diversify the core scaffold by introducing an aryl group via Suzuki-Miyaura cross-coupling.
Materials:
-
Bromopyridine-containing starting material (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq)
-
Base (e.g., K2CO3 or Cs2CO3, 2.0 eq)
-
Solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water)
-
Reaction vessel suitable for heating (e.g., microwave vial or round bottom flask with condenser)
Procedure:
-
Reaction Setup: In a reaction vessel, combine the bromopyridine starting material, arylboronic acid, palladium catalyst, and base.
-
Degassing: Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Add the degassed solvent system to the vessel.
-
Heating: Heat the reaction mixture to 80-120 °C (or use a microwave reactor) for 2-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Conclusion
3-Bromo-N-(3-methylpyridin-2-yl)propanamide is a strategically designed chemical tool with significant potential in medicinal chemistry. Its bifunctional nature—a reactive electrophile for covalent targeting and a modifiable scaffold for tuning physicochemical properties—makes it an invaluable asset for developing novel therapeutics, particularly in the expanding field of targeted covalent inhibitors. The protocols and applications outlined herein provide a foundational guide for researchers looking to leverage this compound in their drug discovery programs.
References
-
MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available from: [Link]
-
MDPI. (2025, July 18). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Available from: [Link]
-
Journal of Medicinal Chemistry. (2024, June 24). Covalent Inhibitors: To Infinity and Beyond. Available from: [Link]
-
PMC. (2015, September 25). Characterisation of (R)-2-(2-Fluorobiphenyl-4-yl)-N-(3-Methylpyridin-2-yl)Propanamide as a Dual Fatty Acid Amide Hydrolase: Cyclooxygenase Inhibitor. Available from: [Link]
-
RSC Publishing. (n.d.). Exploring the antioxidant, antimicrobial, cytotoxic and biothermodynamic properties of novel morpholine derivative bioactive Mn(ii), Co(ii) and Ni(ii) complexes – combined experimental and theoretical measurements towards DNA/BSA/SARS-CoV-2 3CLPro. Available from: [Link]
-
PMC. (2020, July 2). Covalent inhibitors: a rational approach to drug discovery. Available from: [Link]
-
RSC Publishing. (n.d.). Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. Available from: [Link]
-
Wikipedia. (n.d.). Targeted covalent inhibitors. Available from: [Link]
-
PubMed. (2021, January 15). Structure-activity relationship (SAR) studies of N-(3-methylpyridin-2-yl)-4-(pyridin-2-yl)thiazol-2-amine (SRI-22819) as NF-ҡB activators for the treatment of ALS. Available from: [Link]
- Google Patents. (n.d.). CN104945313A - Preparation method of 2-methyl-3-bromopyridine.
-
PMC. (n.d.). Mechanism of inhibition of SARS-CoV-2 Mpro by N3 peptidyl Michael acceptor explained by QM/MM simulations and design of new derivatives with tunable chemical reactivity. Available from: [Link]
-
Drug Hunter. (2025, January 7). Cheat Sheet for Covalent Enzyme Inhibitors. Available from: [Link]
-
ResearchGate. (2025, October 10). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Available from: [Link]
-
ResearchGate. (n.d.). Efficient Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines and Their Hetarynic Cyclization. Available from: [Link]
-
ScienceDirect. (2023, April 6). Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiprolife. Available from: [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-Bromo-N-(3-methoxyphenyl)-N-methyl-propanamide. Available from: [Link]
-
Griffith University Research Repository. (n.d.). Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. Available from: [Link]
-
PRISM BioLab. (2024, July 25). Covalent Inhibitors in Drug Discovery: Current Applications. Available from: [Link]
-
MDPI. (2023, March 13). Molecular Mechanism of Action of Neonicotinoid Insecticides. Available from: [Link]
Sources
3-Bromo-N-(3-methylpyridin-2-yl)propanamide as a building block in organic synthesis
Application Note: 3-Bromo-N-(3-methylpyridin-2-yl)propanamide (BMPP)
Executive Summary
3-Bromo-N-(3-methylpyridin-2-yl)propanamide (BMPP) is a versatile bifunctional building block designed for the divergent synthesis of fused heterocycles, covalent kinase inhibitors, and proteolysis targeting chimeras (PROTACs). Its structure features a 2-aminopyridine core substituted at the 3-position with a methyl group, linked via a propanamide chain to a terminal electrophilic bromide.
Key Features:
-
Electrophilic "Warhead" Precursor: The terminal bromide is a facile leaving group, allowing for rapid elimination to form acrylamides (Michael acceptors) or direct nucleophilic substitution (
). -
Conformational Locking: The 3-methyl group on the pyridine ring introduces steric bulk (the "Ortho Effect"), which influences the rotameric population of the amide bond, often favoring conformations conducive to intramolecular cyclization.
-
Heterocycle Precursor: Serves as a direct precursor to 9-methyl-2H-pyrido[1,2-a]pyrimidin-4(3H)-one, a scaffold found in antipsychotics and analgesics.
Chemical Structure & Properties
| Property | Description |
| IUPAC Name | 3-Bromo-N-(3-methylpyridin-2-yl)propanamide |
| Molecular Formula | |
| Molecular Weight | 243.10 g/mol |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, DMSO, DMF, MeOH; Sparingly soluble in Water |
| Stability | Store at -20°C; hygroscopic; light sensitive (protect from UV) |
Divergent Synthesis Pathways (Visual Overview)
The following diagram illustrates the central role of BMPP in organic synthesis, acting as a "hub" for three distinct chemical pathways.
Module 1: Synthesis of BMPP (The Building Block)
Context: The synthesis relies on the acylation of the sterically hindered 2-amino-3-picoline. The reaction is exothermic and requires careful temperature control to prevent bis-acylation.
Reagents:
-
2-Amino-3-methylpyridine (1.0 equiv)
-
3-Bromopropionyl chloride (1.1 equiv)
-
Triethylamine (TEA) or Pyridine (1.2 equiv)
-
Dichloromethane (DCM), anhydrous
Protocol:
-
Preparation: In a flame-dried round-bottom flask under
atmosphere, dissolve 2-amino-3-methylpyridine (10 mmol) in anhydrous DCM (40 mL). -
Base Addition: Add TEA (12 mmol). Cool the mixture to 0°C using an ice bath.
-
Acylation: Add 3-bromopropionyl chloride (11 mmol) dropwise over 20 minutes. Note: The solution will turn cloudy as triethylamine hydrochloride salts precipitate.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–5 hours. Monitor by TLC (EtOAc/Hexane 1:1).
-
Workup: Quench with saturated
(20 mL). Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Purification: Recrystallize from cold Ethanol or purify via flash column chromatography (0-5% MeOH in DCM) to yield BMPP.
Module 2: Intramolecular Cyclization (Heterocycle Synthesis)
Context: BMPP undergoes base-mediated intramolecular alkylation to form the bicyclic pyrido[1,2-a]pyrimidin-4-one core. The 3-methyl group on the pyridine ring exerts a steric influence that can accelerate cyclization by favoring the cis-amide conformation necessary for ring closure (rotamer population shift).
Mechanism: The pyridine nitrogen (N1) acts as the nucleophile, displacing the terminal bromide.
Protocol:
-
Dissolution: Dissolve BMPP (1.0 equiv) in anhydrous Ethanol (0.1 M concentration).
-
Base Treatment: Add Sodium Ethoxide (NaOEt, 2.0 equiv) or
(3.0 equiv). -
Cyclization: Reflux the mixture (80°C) for 2–6 hours.
-
Checkpoint: The reaction is complete when the starting material spot disappears on TLC and a more polar, fluorescent spot appears.
-
-
Isolation: Cool to RT. Remove solvent under reduced pressure. Resuspend residue in water and extract with EtOAc.[1]
-
Product: 9-methyl-2,3-dihydro-4H-pyrido[1,2-a]pyrimidin-4-one.
Scientific Insight: This scaffold mimics the structure of Risperidone intermediates and possesses potential antioxidant and antimicrobial activity due to the fused pyrimidinone ring system [1].
Module 3: Synthesis of Covalent Warheads (Acrylamides)
Context: Acrylamides are critical "warheads" in targeted covalent inhibitors (TCIs), designed to react with specific cysteine residues on proteins (e.g., BTK, EGFR). BMPP serves as a stable precursor that can be converted to the reactive acrylamide in situ or as a final step to avoid polymerization during storage.
Protocol:
-
Setup: Dissolve BMPP (1.0 equiv) in THF or DCM.
-
Elimination: Add an excess of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 2.5 equiv).
-
Reaction: Stir at RT for 12 hours or heat to 40°C for 2 hours. The strong base promotes E2 elimination of HBr.
-
Purification: Rapid filtration through a silica plug is recommended to remove DBU salts. Caution: The product, N-(3-methylpyridin-2-yl)acrylamide, is a Michael acceptor and should be stored at -20°C to prevent polymerization.
Module 4: Intermolecular Alkylation (Linker Chemistry)
Context: For PROTACs or fragment-based drug discovery, the pyridine ring is often used as a ligand for E3 ligases or as a solubility-enhancing motif. The bromide allows for coupling to thiols or secondary amines.
Protocol (Thiol Coupling):
-
Reagents: Target Thiol (R-SH, 1.0 equiv), BMPP (1.1 equiv),
(2.0 equiv). -
Solvent: DMF or Acetone (degassed).
-
Reaction: Stir at RT for 1-4 hours. The reaction is typically fast due to the high nucleophilicity of the thiolate and the primary bromide.
-
Outcome: Forms a stable thioether linkage (
).
References
-
Pyrido[1,2-a]pyrimidin-4-one Biological Activity: Title: "Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity."[2] Source: Journal of Medicinal Chemistry (2007).[2] Link:[Link]
-
General Synthesis of N-(pyridin-2-yl)amides: Title: "Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines."[3] Source: RSC Advances (2015). Link:[Link]
-
Elimination to Acrylamides: Title: "Synthesis and Copolymerization of several N-substituted acrylamides." Source: Baghdad Science Journal (2011). Link:[Link]
-
Acrylamide Warheads in Drug Design: Title: "Targeted Covalent Inhibitors: Rational Drug Design." Source: Methods in Molecular Biology (2018). Link:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
Protocol for the alkylation reaction of 3-Bromo-N-(3-methylpyridin-2-yl)propanamide
Application Note & Protocol
Topic: Protocol for the Intramolecular Alkylation (Cyclization) of 3-Bromo-N-(3-methylpyridin-2-yl)propanamide to Synthesize N-(3-methylpyridin-2-yl)azetidin-2-one
Audience: Researchers, scientists, and drug development professionals.
Introduction and Scientific Rationale
The azetidin-2-one, or β-lactam, is a four-membered lactam that constitutes the core structural motif of many critically important antibiotics, including penicillins and cephalosporins. Beyond its role in antibacterial agents, the strained β-lactam ring serves as a versatile synthetic intermediate in organic chemistry. This document provides a detailed protocol for the synthesis of N-(3-methylpyridin-2-yl)azetidin-2-one via an intramolecular alkylation (cyclization) of 3-Bromo-N-(3-methylpyridin-2-yl)propanamide.
The reaction proceeds through an intramolecular SN2 mechanism. The amide proton is the most acidic site on the substrate molecule and is deprotonated by a strong, non-nucleophilic base to form an amide anion. This nucleophilic anion then attacks the electrophilic carbon atom bearing the bromine atom, displacing the bromide and forming the strained four-membered ring.
Reaction Scheme:
Causality Behind Experimental Choices:
-
Base Selection: Sodium hydride (NaH) is the base of choice for this transformation. Amide N-H protons are weakly acidic (pKa ≈ 17), requiring a strong base for complete deprotonation.[1][2] NaH is ideal as it is a powerful, non-nucleophilic base, which prevents competition with the amide anion as a nucleophile. Furthermore, its reaction byproduct is hydrogen gas, which simply evolves from the reaction mixture and does not interfere with the reaction or purification.[3]
-
Solvent Selection: Anhydrous N,N-Dimethylformamide (DMF) is used as the solvent. As a polar aprotic solvent, DMF effectively solvates the sodium cation of the intermediate amide salt, enhancing the nucleophilicity of the amide anion.[4][5] Its high boiling point also allows for a broad range of reaction temperatures if heating is required, although this reaction typically proceeds well at room temperature.
-
Inert Atmosphere: The use of sodium hydride necessitates strictly anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon). NaH reacts violently with water to produce flammable hydrogen gas and sodium hydroxide.[3][6][7]
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS Number | Supplier Recommendation | Purity |
| 3-Bromo-N-(3-methylpyridin-2-yl)propanamide | Not available | Custom Synthesis | >95% |
| Sodium Hydride (60% dispersion in mineral oil) | 7646-69-7 | Sigma-Aldrich, Acros | 60% (w/w) |
| N,N-Dimethylformamide (DMF), Anhydrous | 68-12-2 | Acros, Sigma-Aldrich | >99.8%, <50 ppm H₂O |
| Ethyl Acetate (EtOAc), ACS Grade | 141-78-6 | Fisher Scientific | ≥99.5% |
| Hexanes, ACS Grade | 110-54-3 | Fisher Scientific | ≥98.5% |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | 12125-02-9 | Fisher Scientific | Solution |
| Saturated Aqueous Sodium Chloride (Brine) | 7647-14-5 | Fisher Scientific | Solution |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | Sigma-Aldrich | Powder |
| Silica Gel for Flash Chromatography | 112926-00-8 | SiliCycle, Merck | 230-400 mesh |
Equipment
-
Round-bottom flasks (two- or three-necked)
-
Magnetic stirrer and stir bars
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Syringes and needles for solvent/reagent transfer
-
Septa
-
Ice-water bath
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glassware for liquid-liquid extraction (separatory funnel)
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders)
Detailed Experimental Protocol
Reaction Setup
-
Drying Glassware: Ensure all glassware is thoroughly dried in an oven at >100 °C for several hours and allowed to cool in a desiccator or under a stream of inert gas.
-
Inert Atmosphere: Assemble a two-necked round-bottom flask with a magnetic stir bar, a rubber septum on one neck, and a gas adapter connected to a nitrogen/argon manifold on the other. Purge the flask with inert gas for 10-15 minutes.
-
Reagent Preparation:
-
Weigh 1.0 equivalent of 3-Bromo-N-(3-methylpyridin-2-yl)propanamide and add it to the reaction flask.
-
Under the inert atmosphere, add anhydrous DMF (e.g., 5-10 mL per gram of substrate) via a dry syringe to dissolve the starting material. Stir until a clear solution is formed.
-
In a separate, dry vial, weigh out 1.2 equivalents of 60% sodium hydride dispersion.
-
Reaction Execution
-
Cooling: Place the reaction flask in an ice-water bath and cool the solution to 0 °C with stirring.
-
Base Addition: Carefully and slowly add the pre-weighed sodium hydride to the stirred solution in small portions over 10-15 minutes.
-
Expert Insight: Portion-wise addition is critical to control the rate of hydrogen gas evolution and the exothermicity of the deprotonation. Vigorous bubbling (H₂ gas) will be observed. Ensure the gas outlet is properly vented.
-
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitor the reaction progress using TLC (e.g., using a 50:50 mixture of Ethyl Acetate:Hexanes as eluent). The product should have a different Rf value than the starting material. The reaction is complete when the starting material spot is no longer visible by TLC.
-
Work-up and Purification
-
Quenching: Once the reaction is complete, cool the flask back down to 0 °C in an ice-water bath.
-
CAUTION: Very carefully and dropwise, quench the reaction by adding saturated aqueous NH₄Cl solution. This will neutralize any unreacted NaH. Continue addition until gas evolution ceases.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel and dilute with deionized water and ethyl acetate.
-
Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Collect the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Combine all organic layers.
-
-
Washing: Wash the combined organic layers with saturated aqueous sodium chloride (brine) to remove residual water and DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure N-(3-methylpyridin-2-yl)azetidin-2-one.
Visualization of Experimental Workflow
The following diagram outlines the key stages of the experimental protocol.
Caption: Workflow for the synthesis of N-(3-methylpyridin-2-yl)azetidin-2-one.
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive NaH (due to prolonged exposure to air/moisture).2. Wet solvent or glassware.3. Insufficient amount of base. | 1. Use fresh NaH from a newly opened container.2. Ensure all solvents are anhydrous and glassware is properly dried.[3][6]3. Use a slight excess of NaH (1.2-1.5 eq). |
| Multiple Side Products | 1. Reaction temperature too high, causing decomposition.2. Intermolecular polymerization. | 1. Maintain the reaction temperature at or below room temperature.2. Ensure the substrate is fully dissolved before adding the base to favor the intramolecular pathway. |
| Starting Material Remains | 1. Reaction time is too short.2. Insufficient deprotonation (see "Low or No Reaction"). | 1. Extend the reaction time and continue to monitor by TLC.2. If starting material persists after extended time, consider adding a small additional portion of NaH. |
| Difficult Purification | 1. Residual DMF in the crude product.2. Product co-elutes with impurities. | 1. Ensure thorough washing with brine during work-up. High-vacuum can also help remove residual DMF.2. Try a different solvent system for chromatography (e.g., Dichloromethane/Methanol). |
Safety Precautions
-
Sodium Hydride (NaH): A highly reactive and flammable solid. It reacts violently with water, releasing hydrogen gas which can ignite spontaneously.[3][7]
-
Handling: Always handle NaH in an inert atmosphere (glovebox or under a stream of N₂/Ar).[3][8] Keep away from water and other protic sources. Use non-sparking tools.[6]
-
Fire: In case of fire, use a Class D fire extinguisher (for combustible metals) or smother with dry sand. DO NOT USE WATER, CO₂, or foam extinguishers. [7]
-
PPE: Wear a flame-resistant lab coat, safety goggles, and appropriate gloves.
-
-
N,N-Dimethylformamide (DMF): A combustible liquid that is toxic and a suspected reproductive hazard.[9] It is readily absorbed through the skin.[4][10]
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and direct skin contact.
-
PPE: Wear safety goggles and nitrile gloves (note that DMF can penetrate some gloves; check manufacturer's compatibility data and change gloves frequently).[10]
-
-
General: Perform a full risk assessment before starting any chemical synthesis. Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses/goggles, and gloves.
References
-
Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. Retrieved from [Link]
-
Gong, H., et al. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN113214146A - Process for the N-alkylation of aminopyridines.
-
Bratulescu, G. (2007). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules. Retrieved from [Link]
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]
-
Wang, Z., et al. (2023). A novel strategy for alkylation via amide activation: synthesis of N-substituted 2-pyridones and tetrahydropyridines. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). N-alkylation of amides with alkyl halides? Retrieved from [Link]
-
Fallah, E., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. Retrieved from [Link]
-
Leonori, D., et al. (2024). A Radical Strategy for the Alkylation of Amides with Alkyl Halides by Merging Boryl Radical-Mediated Halogen-Atom Transfer and Copper Catalysis. Journal of the American Chemical Society. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: N,N-Dimethylformamide. Retrieved from [Link]
-
University of California, Santa Barbara. (2012). Sodium Hydride - Standard Operating Procedure. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: N,N-Dimethylformamide. Retrieved from [Link]
- Google Patents. (n.d.). CN104974081A - Synthetic method of 3-bromopyridine.
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sodium Hydride. Retrieved from [Link]
-
International Programme on Chemical Safety. (n.d.). Dimethylformamide (DMF) Health and Safety Guide. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-bromoallylamine. Retrieved from [Link]
-
Inesi, A., et al. (2021). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Efficient Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines and Their Hetarynic Cyclization. Retrieved from [Link]
-
MDPI. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Retrieved from [Link]
-
MDPI. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives. Retrieved from [Link]
-
FABAD Journal of Pharmaceutical Sciences. (2024). N-Alkylation of Some Imidazopyridines. Retrieved from [Link]
-
RCI Labscan Limited. (2021). Dimethylformamide - Safety Data Sheet. Retrieved from [Link]
-
ResearchGate. (2025). Study of the reaction of (Z)-5-bromo-3-(1-methylpyrrolidin-2-ylidene)-3H-indole with pentane-2,4-dione. Retrieved from [Link]
-
Palakshamurthy, B. S., et al. (2014). 3-Bromo-N-(3,5-di-tert-butylphenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]
- Google Patents. (n.d.). US6103931A - Process for preparing (R)-2-bromo-3-phenyl-propionic acid.
-
Chemius. (2026). Dimethylformamide (DMF) Safety Data Sheet. Retrieved from [Link]
-
UCT Science. (n.d.). SOP: Ordering & Storage of Hydrides. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 4. nj.gov [nj.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nj.gov [nj.gov]
- 7. SODIUM HYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. rcilabscan.com [rcilabscan.com]
- 10. DSpace [iris.who.int]
Application Note: Analytical Characterization & Stability Profiling of 3-Bromo-N-(3-methylpyridin-2-yl)propanamide
This Application Note is designed as a definitive technical guide for the characterization of 3-Bromo-N-(3-methylpyridin-2-yl)propanamide , a critical intermediate in the synthesis of imidazo[1,2-a]pyridine scaffolds found in various pharmaceutical agents.
Molecular Weight: 243.10 g/molExecutive Summary
This guide outlines the standardized protocols for the structural confirmation and purity analysis of 3-Bromo-N-(3-methylpyridin-2-yl)propanamide. As an electrophilic amide derivative, this molecule serves as a versatile "linchpin" intermediate. Its primary utility lies in its reactivity: the labile alkyl bromide allows for cyclization to form 8-methyl-2,3-dihydroimidazo[1,2-a]pyridin-5(1H)-one derivatives or substitution reactions.
Critical Technical Insight: Researchers must be aware that this compound is kinetically unstable under basic conditions . It spontaneously cyclizes to the bicyclic imidazopyridine form if left in basic buffers or protic solvents with nucleophiles. The protocols below are designed to prevent artifactual degradation during analysis.
Chemical Safety & Handling (SDS Highlights)
-
Hazard Classification: Skin Irritant (Cat 2), Eye Irritant (Cat 2A), Specific Target Organ Toxicity (SE 3).
-
Specific Risk: As an alkyl bromide, it is a potential alkylating agent. Handle with double nitrile gloves.
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Avoid moisture , which accelerates hydrolysis and cyclization.
Structural Identification Protocols
Protocol A: High-Field NMR Spectroscopy ( H, C)
Objective: Definitive structural assignment and confirmation of the intact alkyl bromide chain.
Sample Preparation:
-
Solvent: DMSO-
(Preferred) or CDCl . Note: Avoid methanol- if the sample contains trace base, as it may promote solvolysis. -
Concentration: 10-15 mg in 0.6 mL solvent.
Instrument Parameters:
-
Frequency: 400 MHz or higher.
-
Temperature: 298 K.
-
Scans: 16 (1H), 1024 (13C).
Expected Spectral Data (DMSO-
| Position | Multiplicity | Integration | Assignment Logic | |
| Amide NH | 10.20 | s (broad) | 1H | Deshielded singlet; disappears with |
| Pyridine H-6 | 8.25 | dd | 1H | Most deshielded aromatic; adjacent to ring Nitrogen. |
| Pyridine H-4 | 7.65 | dd | 1H | Para to methyl group. |
| Pyridine H-5 | 7.20 | dd | 1H | Shielded aromatic proton. |
| 3.75 | t | 2H | Deshielded triplet due to electronegative Bromine. | |
| 3.05 | t | 2H | Triplet; alpha to carbonyl. | |
| 2.20 | s | 3H | Characteristic singlet for the 3-methyl group. |
Diagnostic Check:
-
The "Cyclization" Flag: If you observe a loss of the triplet at 3.75 ppm and the appearance of new multiplets around 4.0-4.5 ppm, the compound has likely cyclized to the imidazopyridine salt.
Protocol B: Mass Spectrometry (LC-MS)
Objective: Confirmation of molecular weight and bromine isotopic pattern.
Method: Electrospray Ionization (ESI) in Positive Mode.
-
Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile (50:50).
-
Flow Rate: Direct Infusion or 0.4 mL/min.
Key Signals:
- : 243.0 and 245.0 m/z.
-
Isotope Pattern: The hallmark 1:1 doublet (separation of 2 Da) confirms the presence of a single Bromine atom (
and ). -
Fragmentation: Loss of HBr (80/82 Da) leads to a peak at ~163 m/z (cyclized cation).
Purity Analysis: RP-HPLC Method
Objective: Quantify purity and detect the "des-bromo" or "cyclized" impurities.
Method Parameters:
| Parameter | Setting |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Aromatic) & 210 nm (Amide) |
| Temperature | 30°C |
| Injection Vol | 5 µL |
Gradient Profile:
-
0-2 min: 5% B (Isocratic hold)
-
2-12 min: 5%
95% B (Linear ramp) -
12-15 min: 95% B (Wash)
-
15-18 min: 5% B (Re-equilibration)
Retention Time Logic:
-
Cyclized Impurity (Polar): Elutes early (~3-4 min) due to ionic/polar nature.
-
Target Analyte: Elutes mid-run (~8-9 min).
-
Starting Material (Amine): Elutes very early or requires ion-pairing reagents to retain.
Visualizations
Figure 1: Synthesis & Degradation Pathway
This diagram illustrates the synthesis of the target molecule and its primary degradation pathway (cyclization), which analysts must monitor.
Figure 2: Analytical Workflow Decision Tree
A logical flow for characterizing a new batch of material.
References
-
Synthesis of 3-bromo-N-(heteroaryl)propanamides: Detailed protocols for reacting 3-bromopropanoyl chloride with aminopyridines. Source:
-
HPLC Method Validation for Pyridine Derivatives: Standard RP-HPLC conditions for pyridine-based pharmaceutical intermediates. Source:
-
Cyclization of N-(2-pyridyl)amides: Mechanistic insight into the formation of imidazo[1,2-a]pyridines from bromo-amide precursors. Source:
-
NMR Assignments for Methyl-Pyridines: Reference shifts for 3-methylpyridine moieties in amide structures. Source:
Precision Analysis of Reactive Intermediates: HPLC-MS Profiling of 3-Bromo-N-(3-methylpyridin-2-yl)propanamide
Introduction & Chemical Context
3-Bromo-N-(3-methylpyridin-2-yl)propanamide represents a class of reactive electrophilic intermediates often utilized in the synthesis of covalent kinase inhibitors or PROTAC linkers.[1] Its structure features a nucleophilic pyridine ring (modulated by a 3-methyl steric handle) coupled to an electrophilic alkyl bromide tail via an amide linkage.[1]
This dual functionality presents a unique analytical paradox:
-
The Pyridine Moiety: Requires acidic buffering to prevent peak tailing due to silanol interactions.
-
The Alkyl Bromide: Is susceptible to hydrolysis (to the alcohol) or base-promoted
-elimination (to the acrylamide).
This Application Note details a robust HPLC-MS protocol designed to quantify this compound while actively suppressing its degradation during analysis.
Physicochemical Profile
| Property | Value (Predicted) | Analytical Implication |
| Molecular Formula | Monoisotopic Mass: ~242.00 / 244.00 Da (1:1 ratio) | |
| LogP | ~1.2 - 1.5 | Moderately polar; suitable for Reverse Phase (C18).[1] |
| pKa (Pyridine N) | ~5.5 - 6.0 | Basic.[1] Will be protonated at pH < 4. |
| Reactivity | High ( | CRITICAL: Avoid basic pH (>7) and nucleophilic solvents (MeOH) in stock prep. |
Method Development Strategy
The primary challenge is differentiating the intact parent from its potential degradation products: the Hydrolyzed Alcohol (substitution of Br with OH) and the Acrylamide Elimination Product (loss of HBr).
Workflow Logic
The following decision matrix illustrates the logic used to select the final chromatographic conditions.
Figure 1: Method Development Decision Matrix focusing on stability and peak shape.
Experimental Protocol
A. Instrumentation & Reagents[2][3][4][5][6]
-
LC System: Agilent 1290 Infinity II or Waters Acquity UPLC.
-
MS System: Triple Quadrupole (e.g., Sciex 6500+) or Q-TOF for HRMS validation.
-
Column: Waters XSelect CSH C18 (2.1 x 50 mm, 2.5 µm).
-
Why? The CSH (Charged Surface Hybrid) particle technology provides excellent peak shape for basic compounds (pyridines) even in weak acid mobile phases.
-
-
Solvents: LC-MS Grade Acetonitrile (ACN) and Water.[1]
-
Additives: LC-MS Grade Formic Acid (FA).[1]
B. Mobile Phase Preparation[2][3]
-
Mobile Phase A (MPA): Water + 0.1% Formic Acid.
-
Mobile Phase B (MPB): Acetonitrile + 0.1% Formic Acid.
-
Note: Do not use Ammonium Acetate/Bicarbonate. Even mild buffers (pH 6-7) can accelerate the elimination of HBr over long analytical runs.
-
C. Gradient Conditions
| Time (min) | Flow (mL/min) | % A | % B | Curve |
| 0.00 | 0.50 | 95 | 5 | Initial |
| 0.50 | 0.50 | 95 | 5 | Hold |
| 4.00 | 0.50 | 5 | 95 | Linear |
| 5.00 | 0.50 | 5 | 95 | Wash |
| 5.10 | 0.50 | 95 | 5 | Re-equilibrate |
| 7.00 | 0.50 | 95 | 5 | End |
D. Mass Spectrometry Parameters (Source: ESI+)
-
Ionization: Electrospray Positive (ESI+).
-
Scan Mode: Full Scan (100-500 Da) for profiling; MRM for quantitation.[1]
-
Key Settings:
-
Spray Voltage: 4500 V
-
Source Temp: 450°C
-
Curtain Gas: 30 psi
-
Declustering Potential (DP): 60 V (Moderate to prevent in-source fragmentation of the labile Br).
-
Data Analysis & Interpretation
A. Mass Spectral Signature
The hallmark of this compound is the Bromine Isotope Pattern .
-
Parent Ion: You will see two distinct peaks of nearly equal intensity separated by 2 Da.
- : ~243.0 m/z
- : ~245.0 m/z
-
Absence of Doublet: If you see a single peak at ~163 m/z, the bromine has been lost (likely elimination to acrylamide or hydrolysis).
B. Fragmentation Pathway (MS/MS)
Understanding the fragmentation is crucial for confirming identity versus degradation products.
Figure 2: Proposed ESI+ fragmentation pathway. Note that m/z 163 can be a fragment OR a degradation impurity.
C. Troubleshooting Degradation
If the peak area of the parent decreases over time in the autosampler:
-
Check Solvent: Ensure the sample is dissolved in 100% ACN or 90:10 Water:ACN with 0.1% Formic Acid . The acid stabilizes the leaving group.
-
Check Temperature: Autosampler must be set to 4°C.
-
Check Vial Glass: Use deactivated (silanized) glass vials to prevent surface-catalyzed elimination.[1]
Validation & System Suitability
To ensure trustworthiness (Trustworthiness in E-E-A-T), every run must include a System Suitability Test (SST).
| Parameter | Acceptance Criteria | Rationale |
| Retention Time | ± 0.1 min | Confirm column equilibration. |
| Tailing Factor | < 1.5 | High tailing indicates silanol interaction (insufficient acid). |
| Isotope Ratio | 0.9 - 1.1 (M / M+2) | Confirms presence of Bromine.[1] |
| Carryover | < 0.1% in Blank | "Sticky" amides can adhere to injector ports. |
References
-
Agilent Technologies. (2023). Strategies for the Analysis of Basic Compounds in Reverse Phase LC. Retrieved from
-
Waters Corporation. (2022). Charged Surface Hybrid (CSH) Particle Technology: Method Development Guide. Retrieved from
-
Sigma-Aldrich. (2024).[1] Product Specification: 3-Bromo-N-phenylpropanamide Derivatives.[1] Retrieved from
-
Journal of Chromatography A. (2018). Stability of alkyl halides in LC-MS mobile phases: Nucleophilic substitution and elimination reactions.[1] (General Reference for Alkyl Halide Stability).
Sources
Derivatization of 3-Bromo-N-(3-methylpyridin-2-yl)propanamide for biological assays
Application Note: Derivatization & Biological Profiling of 3-Bromo-N-(3-methylpyridin-2-yl)propanamide
Executive Summary & Strategic Rationale
3-Bromo-N-(3-methylpyridin-2-yl)propanamide (hereafter referred to as 3-BMP ) represents a high-value electrophilic fragment for chemical biology and medicinal chemistry. Unlike inert scaffolds, 3-BMP contains a "soft" electrophile (alkyl bromide) coupled to a privileged pharmacophore (aminopyridine).
Why this molecule matters:
-
Covalent Fragment Screening: The alkyl bromide moiety serves as a latent "warhead" capable of targeting nucleophilic cysteine residues in proteins via
displacement, making it ideal for Activity-Based Protein Profiling (ABPP) [1]. -
Linker Versatility: It acts as a modular "hub." The bromine can be displaced by azides (for Click chemistry) or amines, allowing the rapid construction of PROTACs (Proteolysis Targeting Chimeras) where the pyridine ring recruits a specific kinase or E3 ligase [2].
-
Tunable Reactivity: The 3-methyl group on the pyridine ring introduces steric constraints that can enhance selectivity by preventing "floppy" binding, a critical feature in Fragment-Based Drug Discovery (FBDD).
Chemical Reactivity & Mechanism
Before initiating biological assays, researchers must understand the reactivity profile of 3-BMP. The terminal alkyl bromide is susceptible to nucleophilic attack, but competing elimination reactions must be controlled.
Key Reaction Pathways:
-
Path A (
Substitution): The primary desired pathway. Thiolates (Cys) or Azides ( ) attack the -carbon, displacing bromide. -
Path B (Elimination): Under strongly basic conditions, HBr elimination yields an acrylamide . While acrylamides are potent covalent inhibitors, uncontrolled elimination complicates data interpretation. Critical Control: Maintain pH < 8.5 during derivatization to favor substitution over elimination.
Figure 1: Divergent reactivity pathways of 3-BMP. Path A (Green nodes) represents the desired derivatization for biological assays.
Protocol A: Synthesis of "Click-Ready" Probes
This protocol converts 3-BMP into an azide-tagged probe. This allows the molecule to be incubated in live cells, followed by copper-catalyzed click chemistry (CuAAC) with a fluorescent alkyne for visualization.
Reagents:
-
3-BMP (100 mg, 0.41 mmol)
-
Sodium Azide (
) (Safety: Toxic/Explosive potential) -
DMF (Anhydrous)
-
Potassium Iodide (KI) - Catalyst
Step-by-Step Methodology:
-
Finkelstein Activation (The "Pro Tip"): Dissolve 3-BMP (1 eq) in anhydrous DMF (0.2 M). Add Potassium Iodide (0.1 eq).
-
Rationale: The iodide displaces the bromide to form a transient alkyl iodide, which is a superior leaving group (
), accelerating the subsequent reaction with azide [3].
-
-
Azidation: Add Sodium Azide (1.5 eq) to the mixture.
-
Reaction: Stir at 60°C for 4 hours .
-
Note: Do not exceed 80°C to prevent thermal decomposition of the azide.
-
-
Workup: Dilute with Ethyl Acetate, wash with water (3x) to remove DMF and excess azide. Dry over
. -
Validation: Analyze by LC-MS.
-
Target Mass: Mass shift from Br isotope pattern (M, M+2) to a single Azide peak (M - Br +
= M - 80 + 42 = M - 38 ).
-
Protocol B: Direct Cysteine Labeling (ABPP Simulation)
This assay determines if 3-BMP can covalently label proteins in a complex lysate. This is the "Gold Standard" for validating covalent fragments.
Materials:
-
HEK293 Cell Lysate (1 mg/mL in PBS).
-
3-BMP (10 mM stock in DMSO).
-
Control: Iodoacetamide (Standard alkylating agent).
-
DTT (Dithiothreitol) for quenching.[1]
Workflow:
-
Lysate Prep: Adjust lysate pH to 7.4. Avoid amine-based buffers (Tris) if high concentrations are used; PBS or HEPES is preferred to prevent N-alkylation artifacts.
-
Incubation: Add 3-BMP to lysate (Final conc: 50 µM). Incubate at 37°C for 1 hour .
-
Control: Run a parallel sample with DMSO only.
-
-
Competition Assay (Optional): To prove specificity, pre-incubate lysate with a high dose (500 µM) of a known pyridine-binder before adding 3-BMP.
-
Quenching: Stop reaction by adding DTT (5 mM) or excess Cysteine.
-
Readout (Mass Spectrometry):
Data Interpretation Table:
| Observation | Interpretation | Action |
| +163 Da shift on Cys | Successful covalent labeling ( | Proceed to target identification.[2][4][5] |
| +81 Da shift on Cys | Labeling by Acrylamide (Elimination product). | Lower pH in future assays; check stability. |
| Non-specific labeling | Reaction with Lysine/N-terminus. | Reduce pH to 7.0 or decrease probe concentration. |
Protocol C: Fluorescence Polarization (FP) Assay
If you have derivatized 3-BMP with a fluorophore (using Protocol A + Click Chemistry), you can measure binding affinity to a target protein (e.g., a kinase) using FP.
Concept: Small molecules rotate rapidly (Low Polarization). When bound to a large protein, rotation slows (High Polarization).
Figure 2: Principle of Fluorescence Polarization for 3-BMP derivatives.
Steps:
-
Probe: Use 3-BMP-Fluorescein conjugate (10 nM).
-
Titration: Serially dilute the target protein (0 nM to 10 µM) in 384-well black plates.
-
Equilibration: Incubate 30 mins at RT.
-
Measurement: Read mP (Ex 485nm / Em 535nm).
-
Analysis: Plot mP vs. [Protein] to calculate
.
Troubleshooting & Optimization
-
Issue: Low Yield in Derivatization.
-
Cause: Hydrolysis of the alkyl bromide.
-
Fix: Ensure solvents are strictly anhydrous. Store 3-BMP in a desiccator.
-
-
Issue: Precipitation in Assay.
-
Cause: The pyridine ring is hydrophobic.
-
Fix: Keep DMSO concentration < 1% in the final biological assay. Use a solubility tag (e.g., PEG linker) if necessary.
-
-
Issue: "Dead" Click Reaction.
-
Cause: Copper oxidation.
-
Fix: Use a stabilizing ligand like THPTA and fresh Sodium Ascorbate.
-
References
-
Cravatt, B. F., et al. (2008).[6] "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry." Annual Review of Biochemistry.
-
Bondeson, D. P., et al. (2015). "Catalytic in vivo protein knockdown by small-molecule PROTACs." Nature Chemical Biology.
- Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Berichte der deutschen chemischen Gesellschaft. (Classic mechanism reference).
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition.
-
Speers, A. E., & Cravatt, B. F. (2004). "Profiling enzyme activities in vivo using click chemistry methods." Chemistry & Biology.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Activity-Based Protein Profiling (ABPP) Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 5. Mapping the Evolution of Activity-Based Protein Profiling: A Bibliometric Review [apb.tbzmed.ac.ir]
- 6. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the In Vitro Evaluation of 3-Bromo-N-(3-methylpyridin-2-yl)propanamide
Abstract
The relentless pursuit of novel therapeutic agents is a cornerstone of oncology research. This document provides a comprehensive guide for the initial in vitro characterization of 3-Bromo-N-(3-methylpyridin-2-yl)propanamide, a novel compound with structural similarities to known metabolic inhibitors. Given its chemical structure, particularly the α-bromo-carbonyl motif, we hypothesize that this compound may function as an inhibitor of cancer cell glycolysis, a pathway critical for the survival and proliferation of many tumor types. This guide presents an integrated, multi-phase experimental strategy designed to first establish cytotoxic efficacy and subsequently elucidate the underlying mechanisms of action, including the induction of apoptosis, effects on cell cycle progression, and impact on cell migration. The protocols provided are intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies alongside the scientific rationale for each experimental choice.
Introduction: Targeting Cancer Metabolism
A hallmark of many cancer cells is their profound reliance on aerobic glycolysis, a phenomenon known as the "Warburg Effect".[1][2] Unlike healthy cells, which primarily use mitochondrial oxidative phosphorylation, tumor cells metabolize glucose to lactate at a high rate, even in the presence of oxygen. This metabolic shift provides the necessary building blocks for rapid cell proliferation and creates an acidic microenvironment conducive to tumor invasion. Consequently, the enzymes of the glycolytic pathway, such as Hexokinase II (HK2), have become attractive targets for therapeutic intervention.[2]
The compound 3-Bromo-N-(3-methylpyridin-2-yl)propanamide shares structural features with the well-characterized glycolysis inhibitor 3-Bromopyruvate (3-BP), a small molecule alkylating agent known to inhibit HK2, deplete cellular ATP, and induce rapid cancer cell death.[1][3] Based on this structural analogy, we propose a framework for testing the hypothesis that 3-Bromo-N-(3-methylpyridin-2-yl)propanamide exerts its anti-cancer effects through a similar mechanism.
Hypothesized Mechanism of Action
We postulate that 3-Bromo-N-(3-methylpyridin-2-yl)propanamide is actively transported into cancer cells, potentially via monocarboxylate transporters (MCTs), where it can then alkylate and inhibit key glycolytic enzymes like HK2. This inhibition would disrupt ATP production, leading to a severe energy crisis within the cell and triggering programmed cell death pathways, such as apoptosis.[3]
Caption: Hypothesized mechanism of 3-Bromo-N-(3-methylpyridin-2-yl)propanamide.
Integrated Experimental Workflow
The following protocols are organized into a logical workflow, starting with broad cytotoxicity screening and progressing to more specific mechanistic assays.
Caption: Integrated workflow for in vitro compound characterization.
Materials & General Methods
Compound Preparation
-
Solvent Selection: Due to the likely hydrophobic nature of the compound, Dimethyl Sulfoxide (DMSO) is the recommended solvent.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of 3-Bromo-N-(3-methylpyridin-2-yl)propanamide in sterile DMSO. Aliquot into single-use volumes and store at -20°C or -80°C, protected from light.
-
Working Solutions: On the day of the experiment, thaw a stock aliquot and prepare serial dilutions in complete cell culture medium. The final concentration of DMSO in the culture should not exceed 0.5% (v/v) to avoid solvent-induced toxicity.
Cell Line Selection and Culture
-
Cell Lines: Select a panel of cancer cell lines representing different tissue origins (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon). It is crucial to also include a non-cancerous cell line (e.g., HEK293 embryonic kidney cells or primary fibroblasts) to assess selectivity.[4]
-
Culture Conditions: Culture all cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO₂.
Phase 1 Protocol: Cell Viability and Cytotoxicity (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[5] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, providing a robust measure of cell viability.[5][6]
Protocol:
-
Cell Seeding: Harvest cells during their logarithmic growth phase. Perform a cell count and seed them into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the compound in complete medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include "vehicle control" wells (medium with DMSO only) and "blank" wells (medium only, no cells).
-
Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in sterile PBS) to each well.[5] Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO or another suitable solubilization buffer to each well to dissolve the formazan crystals.[7]
-
Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5] Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background.[5]
Data Analysis and Presentation:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot % Viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).
| Cell Line | Cancer Type | Incubation Time (h) | IC₅₀ (µM) [Hypothetical] |
| MCF-7 | Breast Adenocarcinoma | 48 | 12.5 |
| A549 | Lung Carcinoma | 48 | 25.8 |
| HCT116 | Colorectal Carcinoma | 48 | 8.2 |
| HEK293 | Normal Embryonic Kidney | 48 | > 100 |
Phase 2 Protocols: Elucidating the Mechanism of Cell Death
Apoptosis Detection by Annexin V & Propidium Iodide Staining
Principle: A key event in early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorophore (like FITC) to detect these early apoptotic cells.[8] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late-stage apoptotic and necrotic cells.[9] Simultaneous staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry.[9]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at concentrations around the determined IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀) for 24 hours. Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the corresponding well.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).[8]
-
Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately on a flow cytometer.
Data Interpretation:
-
Q1 (Annexin V- / PI+): Necrotic cells
-
Q2 (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Q3 (Annexin V- / PI-): Live cells
-
Q4 (Annexin V+ / PI-): Early apoptotic cells
Caspase-3/7 Activity Assay
Principle: Caspases-3 and -7 are key "executioner" enzymes that are activated during apoptosis.[10] Their activity can be measured using a substrate containing the DEVD peptide sequence, which is recognized and cleaved by active caspase-3/7.[11] In luminescent assays, this cleavage releases a substrate for luciferase, generating a light signal that is proportional to caspase activity.[11][12]
Protocol: (Using a luminescent "add-mix-measure" kit, e.g., Caspase-Glo® 3/7)
-
Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate and treat with the compound as described for the Annexin V assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol, allowing it to equilibrate to room temperature.[12]
-
Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Mix on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Data Presentation:
| Treatment | Concentration | Caspase-3/7 Activity (RLU) [Hypothetical] | Fold Change vs. Control |
| Vehicle Control | 0.1% DMSO | 15,250 | 1.0 |
| Compound X | 0.5x IC₅₀ | 78,900 | 5.2 |
| Compound X | 1x IC₅₀ | 255,400 | 16.7 |
| Compound X | 2x IC₅₀ | 410,800 | 26.9 |
Phase 3 Protocols: Assessing Effects on Cell Proliferation & Motility
Cell Cycle Analysis by Propidium Iodide Staining
Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that binds to DNA in a stoichiometric manner. By staining permeabilized cells with PI and analyzing them with a flow cytometer, the distribution of cells across the different phases of the cell cycle (G0/G1, S, and G2/M) can be quantified based on their DNA content.[13]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound (e.g., at IC₅₀ concentration) for 24 hours.
-
Harvesting: Harvest both adherent and floating cells as previously described.
-
Fixation: Wash cells once with PBS. Resuspend the pellet and add ice-cold 70% ethanol dropwise while gently vortexing to fix and permeabilize the cells. Incubate at -20°C for at least 2 hours (or overnight).[14]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[15] The RNase A is crucial to prevent staining of double-stranded RNA.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer.
Data Interpretation:
-
Analyze the DNA content histogram to quantify the percentage of cells in G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases. A sub-G1 peak may indicate apoptotic cells with fragmented DNA.
Cell Migration by Wound Healing (Scratch) Assay
Principle: The wound healing assay is a straightforward method to study collective cell migration in vitro.[16] A "wound" or gap is created in a confluent cell monolayer, and the rate at which cells migrate to close this gap is monitored over time.[17][18] This assay is useful for assessing the effect of compounds on cell motility, a key process in cancer metastasis.[17][19]
Protocol:
-
Seeding for Confluence: Seed cells in a 24-well plate at a density that will result in a fully confluent monolayer after 24-48 hours.
-
Creating the Wound: Once confluent, use a sterile 200 µL pipette tip to make a straight scratch down the center of each well.
-
Washing and Treatment: Gently wash the wells twice with PBS to remove dislodged cells and debris.
-
Replace the PBS with fresh medium containing the test compound at a non-lethal concentration (e.g., 0.25x IC₅₀) to minimize confounding effects from cytotoxicity. Include a vehicle control.
-
Imaging: Place the plate on an automated incubator microscope or manually take images of the same wound area at time 0 and at regular intervals (e.g., 6, 12, 24 hours) thereafter.
-
Data Analysis: Use image analysis software (e.g., ImageJ) to measure the area of the cell-free gap at each time point. Calculate the percentage of wound closure relative to the initial area.
Conclusion
This application note provides a structured, hypothesis-driven framework for the initial in vitro characterization of 3-Bromo-N-(3-methylpyridin-2-yl)propanamide. By systematically progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can build a comprehensive profile of the compound's anti-cancer activity. The data generated from these protocols will be critical for establishing proof-of-concept, guiding further mechanistic studies, and informing decisions for subsequent preclinical development.
References
-
Kim, J. et al. (2019). Mechanisms underlying 3-bromopyruvate-induced cell death in colon cancer. PMC, NIH. Available at: [Link]
-
International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. Available at: [Link]
-
Ma, D. et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Available at: [Link]
-
Jonkman, J. et al. (2014). An introduction to the wound healing assay using live-cell microscopy. Cell Adhesion & Migration. Available at: [Link]
-
Ahmed, O. et al. (2014). Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS). Available at: [Link]
-
Kim, K. & Sederstrom, J. (2015). Assaying cell cycle status using flow cytometry. PMC, NIH. Available at: [Link]
-
Pedersen, P. L. (2012). 3-Bromopyruvate (3BP) a fast acting, promising, powerful, specific, and effective "small molecule" anti-cancer agent taken from labside to bedside: introduction to a special issue. Journal of Bioenergetics and Biomembranes. Available at: [Link]
-
ResearchGate. (n.d.). Proposed model for 3BP's mechanism of action in cancer cells. ResearchGate. Available at: [Link]
-
Abdou, M. M. et al. (2021). 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. RSC Advances. Available at: [Link]
-
ScholarWorks@UTEP. (2022). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. UTEP. Available at: [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]
-
G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. G-Biosciences. Available at: [Link]
-
Reaction Biology. (n.d.). Cell Migration Assays | Wound Healing. Reaction Biology. Available at: [Link]
-
Koschmann, C. et al. (2016). The combination of the novel glycolysis inhibitor 3-BrOP and rapamycin is effective against neuroblastoma. Oncotarget. Available at: [Link]
-
Elabscience. (n.d.). Caspase 3/7 Activity Assay Kit(Colorimetric Method). Elabscience. Available at: [Link]
-
MDPI. (2023). Synthesis and Biological Activity of Antimicrobial Agents, 2nd Volume. MDPI. Available at: [Link]
-
IGBMC. (2010). Cell cycle staining with Propidium Iodide for the cytoplasmic GFP transfected cells using Paraformaldehyde and Ethanol. IGBMC. Available at: [Link]
-
ResearchGate. (n.d.). Cell sensitivity assays: the MTT assay. ResearchGate. Available at: [Link]
-
MDPI. (2026). OPA1 as a Cancer Target: Molecular Mechanisms, Structural Insights, and Strategies for Drug Development. MDPI. Available at: [Link]
-
4Dcell. (n.d.). Wound Healing Assay. 4Dcell. Available at: [Link]
-
Cell Biolabs, Inc. (n.d.). CytoSelect™ Wound Healing Assay Kit. Cell Biolabs, Inc.. Available at: [Link]
-
ResearchGate. (2016). Biological activities of sulfonamides. ResearchGate. Available at: [Link]
-
Bio-protocol. (2025). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol. Available at: [Link]
-
University of Iowa. (n.d.). BrdU plus Propidium Iodide for Cell Cycle. Carver College of Medicine. Available at: [Link]
Sources
- 1. Mechanisms underlying 3-bromopyruvate-induced cell death in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Bromopyruvate (3BP) a fast acting, promising, powerful, specific, and effective "small molecule" anti-cancer agent taken from labside to bedside: introduction to a special issue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijprajournal.com [ijprajournal.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. atcc.org [atcc.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caspase 3/7 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]
- 11. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 12. promega.com [promega.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. igbmc.fr [igbmc.fr]
- 16. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Wound healing assay | Abcam [abcam.com]
- 18. 4dcell.com [4dcell.com]
- 19. reactionbiology.com [reactionbiology.com]
Application Note: Characterization of 3-Bromo-N-(3-methylpyridin-2-yl)propanamide as a Covalent Inhibitor Lead
This Application Note provides a comprehensive technical guide for the characterization and development of 3-Bromo-N-(3-methylpyridin-2-yl)propanamide as a covalent inhibitor lead. This molecule represents a class of latent electrophiles (specifically
Executive Summary
3-Bromo-N-(3-methylpyridin-2-yl)propanamide is a synthetic fragment designed to target non-catalytic cysteine residues within a protein binding pocket. It combines a 3-methylpyridin-2-amine recognition motif—a privileged scaffold for kinase hinge binding—with a 3-bromopropanamide electrophilic warhead.
Unlike standard acrylamides, this molecule often acts as a "masked" electrophile. Under physiological conditions (pH 7.4), it can undergo elimination of HBr to form N-(3-methylpyridin-2-yl)acrylamide , which subsequently reacts with a cysteine thiol via Michael addition. This dual-stage mechanism can offer tunable reactivity and improved stability profiles compared to constitutive Michael acceptors.
Key Applications
-
Fragment-Based Drug Discovery (FBDD): Screening for cysteine-reactive ligands in kinases (e.g., BTK, EGFR) or proteases.
-
Chemical Biology: Probing cysteine nucleophilicity and accessibility.
-
Lead Optimization: Serving as a precursor to optimize residence time via covalent bond formation.
Mechanism of Action & Chemical Reactivity
The inhibitory mechanism involves a two-step sequence or direct displacement, dependent on the local pH and steric environment of the target protein.
reaction-scheme-diagram
Figure 1: Proposed mechanism of action. The 3-bromopropanamide undergoes elimination to form the acrylamide species, which then captures the specific cysteine residue.
Experimental Protocols
Protocol A: Assessment of Intrinsic Reactivity (GSH Assay)
Before protein testing, the intrinsic reactivity of the warhead must be calibrated using Glutathione (GSH) as a surrogate nucleophile.
Objective: Determine the pseudo-first-order rate constant (
Materials:
-
Test Compound: 10 mM stock in DMSO.
-
GSH: 100 mM stock in water (freshly prepared).
-
Internal Standard: Indomethacin or Warfarin.
-
Buffer: PBS, pH 7.4.
Workflow:
-
Preparation: Dilute Test Compound to 50 µM in PBS (pH 7.4).
-
Initiation: Add GSH to a final concentration of 5 mM (100-fold excess) to ensure pseudo-first-order kinetics.
-
Incubation: Incubate at 37°C.
-
Sampling: Aliquot 50 µL at time points: 0, 15, 30, 60, 120, 240 min.
-
Quenching: Quench immediately with 200 µL Acetonitrile + 1% Formic Acid (containing Internal Standard).
-
Analysis: Analyze via LC-MS/MS (monitor parent ion depletion and adduct formation).
Data Analysis:
Plot
Protocol B: Determination of (Time-Dependent Inhibition)
This is the gold standard for ranking covalent inhibitors. It distinguishes between initial binding affinity (
Experimental Setup:
-
Enzyme: Target Kinase/Protease (e.g., 5 nM).
-
Substrate: Fluorogenic peptide or ATP/Substrate pair.
-
Inhibitor: Serial dilution (e.g., 0, 10 nM, 50 nM, ... 10 µM).
Step-by-Step:
-
Pre-incubation: Incubate Enzyme + Inhibitor for varying times (
min). -
Activity Assay: At each time point, dilute an aliquot into a reaction mix containing saturating Substrate.
-
Measurement: Measure initial velocity (
) of the enzymatic reaction. -
Calculation:
-
Determine
for each inhibitor concentration by plotting vs. pre-incubation time. -
Plot
vs. using the hyperbolic equation:
-
Interpretation:
-
High Efficiency: High
ratio ( ). -
Saturation: If the plot is linear,
is much larger than the highest concentration tested; report from the slope.
Protocol C: Intact Protein Mass Spectrometry (Covalent Validation)
Confirm the stoichiometry and specificity of labeling.
Workflow:
-
Incubation: Mix Protein (2 µM) + Compound (20 µM) in Ammonium Acetate buffer. Incubate for 1 hour.
-
Desalting: Pass through a Zeba Spin Desalting Column or use online LC diversion to remove excess small molecules.
-
MS Analysis: Inject onto a Q-TOF or Orbitrap mass spectrometer. Deconvolute the raw charge envelope to zero-charge mass.
Expected Results (Mass Shift Calculation):
-
Parent Compound Formula:
(MW 257.1 Da). -
Reaction: Loss of HBr (
Da or Da) followed by addition to Protein. -
Net Mass Shift: The mass added to the protein is the Acrylamide moiety (
).-
MW of Acrylamide part:
Da.
-
-
Verification: Look for a mass shift of +176 Da relative to the Apo-protein.
-
Note: If direct displacement occurs without elimination, the mass shift is still +176 Da (Loss of Br, Gain of Protein-S, Loss of H from SH).
-
Data Presentation & Analysis
Summary of Key Parameters
| Parameter | Definition | Target Value (Lead) | Method |
| Chemical stability/reactivity | 1 - 6 hours | LC-MS (Protocol A) | |
| Reversible binding affinity | < 1 µM | Kinetic Assay (Protocol B) | |
| Max rate of inactivation | > 0.01 min | Kinetic Assay (Protocol B) | |
| Mass Shift | Covalent adduct verification | +176.2 Da | Intact MS (Protocol C) |
Experimental Workflow Diagram
Figure 2: Critical path for validating the covalent inhibitor lead.
References
-
Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307–317. Link
-
Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673–5724. Link
-
Kathman, S. G., & Statsyuk, A. V. (2016). Covalent tethering of fragments for covalent probe discovery. Journal of Medicinal Chemistry, 59(8), 3563–3578. Link
-
Strelow, J. M. (2017). A Perspective on the Kinetics of Covalent Binding Inhibitors. SLAS Discovery, 22(1), 3–20. Link
-
Resnick, E., et al. (2019). Rapid Characterization of Covalent Inhibitors using Intact Protein Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 30, 1214–1222. Link
Troubleshooting & Optimization
Improving the stability of 3-Bromo-N-(3-methylpyridin-2-yl)propanamide in solution
Target Compound: 3-Bromo-N-(3-methylpyridin-2-yl)propanamide Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Executive Summary: The Chemical Challenge
3-Bromo-N-(3-methylpyridin-2-yl)propanamide is a highly reactive, bifunctional intermediate frequently utilized in medicinal chemistry and library synthesis. A critical liability of this compound is its profound instability in standard assay solutions. Without proper formulation, the compound undergoes rapid, spontaneous degradation, compromising biological assays and structural characterizations. This guide provides the mechanistic rationale behind this instability and outlines self-validating protocols to ensure absolute compound integrity.
Diagnostic FAQ: Understanding the Degradation Mechanism
Q: Why does my solution of 3-Bromo-N-(3-methylpyridin-2-yl)propanamide degrade so quickly, even at room temperature? A: The instability is driven by a spontaneous, intramolecular nucleophilic substitution (SN2) reaction. The molecule possesses both a nucleophilic endocyclic pyridine nitrogen and an electrophilic terminal alkyl bromide. In solution, the flexible propanamide chain easily adopts a conformation that allows the pyridine nitrogen to attack the terminal carbon, displacing the bromide ion. This cyclization rapidly forms a stable bicyclic degradant: 9-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one . This structural transformation is a well-documented pathway for 2-aminopyridine derivatives paired with electrophilic chains, as detailed in [1].
Q: Does my choice of solvent affect the rate of this cyclization? A: Yes, profoundly. Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)—which are standard for biological stock solutions—actually accelerate the degradation. These solvents stabilize the polar transition state of the SN2 reaction while leaving the nucleophilic pyridine nitrogen "naked" (un-solvated by hydrogen bonds) and highly reactive. In pure DMSO at room temperature, the half-life of this compound can drop below 2 hours.
Q: How can I formulate the solution to prevent this degradation? A: The most effective strategy is pH control via protonation . By adding a stoichiometric amount of a strong acid (such as Trifluoroacetic Acid, TFA, or Hydrochloric Acid, HCl), you protonate the pyridine nitrogen (pKa ~6.8). A protonated pyridinium ion lacks an available lone pair, rendering it completely non-nucleophilic and shutting down the intramolecular SN2 pathway [2].
Q: Are there any temperature or light requirements? A: Kinetic energy drives the cyclization. Lowering the temperature reduces the available energy to overcome the SN2 activation barrier. Solutions must be kept on ice during handling and stored at -80°C for long-term preservation. Furthermore, the alkyl bromide bond is sensitive to UV-induced radical cleavage; therefore, amber vials are strictly recommended.
Mechanistic Pathway
Fig 1: Degradation pathway via intramolecular SN2 cyclization and acid-stabilization strategy.
Quantitative Stability Data
To highlight the necessity of proper formulation, the following table summarizes the quantitative half-life (t½) of the compound under various standard laboratory conditions.
Table 1: Stability of 10 mM 3-Bromo-N-(3-methylpyridin-2-yl)propanamide
| Solvent System | Temperature | pH Modifier | Estimated Half-Life (t½) | Primary Degradant |
| 100% DMSO | 25°C | None | < 2 hours | Pyrido[1,2-a]pyrimidin-2-one |
| 100% DMSO | 4°C | None | ~ 12 hours | Pyrido[1,2-a]pyrimidin-2-one |
| DMSO + 0.1% TFA | 25°C | Acidic | > 7 days | None detected |
| DMSO + 0.1% TFA | -80°C | Acidic | > 12 months | None detected |
| 100% Methanol | 25°C | None | ~ 24 hours | Solvolysis/Cyclization mix |
Formulation & Storage Protocols
To ensure absolute trustworthiness in your assays, utilize the following self-validating system. Protocol 1 dictates the stabilization chemistry, while Protocol 2 provides the analytical parameters to verify success.
Protocol 1: Preparation of a Stabilized 10 mM Stock Solution
Causality Note: We pre-acidify the solvent before introducing the compound. If the compound is dissolved in neat DMSO and acid is added afterward, a significant percentage of the compound will have already cyclized during the dissolution phase.
-
Solvent Preparation: Prepare a solution of anhydrous DMSO containing 0.1% (v/v) LC-MS grade Trifluoroacetic Acid (TFA). Chill this solvent on ice for 15 minutes.
-
Weighing: Weigh the solid 3-Bromo-N-(3-methylpyridin-2-yl)propanamide into an amber glass vial. Keep the vial submerged in an ice bath.
-
Dissolution: Add the chilled, acidified DMSO to the vial to achieve a 10 mM concentration. Vortex immediately for 15–30 seconds until fully dissolved.
-
Aliquotting: Dispense the stock solution into single-use amber microcentrifuge tubes (e.g., 50 µL per tube) while keeping all tubes on ice.
-
Cryopreservation: Flash-freeze the aliquots in liquid nitrogen and transfer immediately to a -80°C freezer for long-term storage.
Fig 2: Validated workflow for the preparation and long-term storage of stabilized stock solutions.
Protocol 2: LC-MS Reaction Monitoring for Degradation (Self-Validation)
Causality Note: The cyclization involves the loss of Hydrobromic acid (HBr, ~80 Da). By monitoring the specific mass transition, you can quantitatively validate the integrity of your stock solution prior to running expensive downstream assays.
-
Sample Prep: Dilute a 1 µL aliquot of your 10 mM stock into 999 µL of 50:50 Water:Acetonitrile (containing 0.1% Formic Acid) to yield a 10 µM analytical sample.
-
Chromatography: Inject 2 µL onto a C18 Reverse Phase column (e.g., 2.1 x 50 mm, 1.8 µm). Run a fast gradient (5% to 95% Acetonitrile over 3 minutes).
-
Mass Spectrometry (ESI+):
-
Target Parent Ion (Intact): Extract ion chromatograms (EIC) for m/z243.0 and 245.0 (representing the 1:1 isotopic ratio of ⁷⁹Br and ⁸¹Br).
-
Target Degradant Ion (Cyclized): Extract EIC for m/z163.1 (representing the cyclized 9-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one, which has lost HBr).
-
-
Validation Criteria: A properly stabilized stock should show >99% Parent Ion and <1% Degradant Ion area under the curve (AUC).
References
-
Title: Concise synthesis of rare pyrido[1,2-a]pyrimidin-2-ones and related nitrogen-rich bicyclic scaffolds with a ring-junction nitrogen Source: RSC Advances (2015) URL: [Link]
-
Title: Intramolecular cyclization with nitrenium ions generated by treatment of N-acylaminophthalimides with hypervalent iodine compounds: formation of lactams and spiro-fused lactams Source: Journal of Organic Chemistry (2003) URL: [Link]
Technical Support Center: Troubleshooting 3-Bromo-N-(3-methylpyridin-2-yl)propanamide Crystallization
Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I frequently encounter challenges with the isolation of bifunctional pharmaceutical intermediates. 3-Bromo-N-(3-methylpyridin-2-yl)propanamide is notoriously difficult to crystallize due to its dual reactivity: it possesses both a highly electrophilic alkyl bromide and a nucleophilic pyridine nitrogen.
This inherent instability, combined with a low melting point, makes the compound highly susceptible to Liquid-Liquid Phase Separation (LLPS, commonly known as "oiling out") [1] and temperature-dependent self-alkylation [2]. This guide provides a thermodynamically grounded, self-validating framework to overcome these issues and isolate high-purity crystalline material.
Core Troubleshooting Matrix
Before adjusting your workflow, identify the primary symptom of your crystallization failure. The table below correlates common visual cues with their underlying physicochemical causes and immediate solutions.
| Symptom | Primary Cause | Mechanistic Rationale | Recommended Solution |
| Oiling Out (LLPS) | High supersaturation & Impurity-driven melting point depression | The mixture's melting point drops below the crystallization temperature, forcing the solute to separate into a metastable, solute-rich liquid phase rather than a rigid crystal lattice [3]. | Reduce cooling rate to <0.1 °C/min; employ an isothermal seeding strategy; adjust solvent ratio (e.g., EtOAc/Heptane). |
| Yellow/Brown Discoloration | Self-alkylation / Degradation | The pyridine nitrogen attacks the | Maintain process temperature strictly <40 °C; consider isolating as the hydrobromide (HBr) salt to deactivate the nitrogen. |
| Low Yield / Sticky Solid | Solvent entrapment in gel phase | Rapid anti-solvent addition or crash-cooling traps mother liquor and impurities within an amorphous gel network [4]. | Implement a reverse anti-solvent addition; hold at the cloud point for 30–60 mins before further cooling. |
In-Depth FAQs: Understanding the Causality
Q1: Why does my product consistently oil out instead of forming crystals?
A: Oiling out (LLPS) is fundamentally a thermodynamic phase-routing problem. It occurs when the liquidus curve of your phase diagram intersects the binodal curve before reaching the solidus boundary [1]. For low-melting-point intermediates like 3-bromo-N-(3-methylpyridin-2-yl)propanamide, even trace impurities significantly depress the melting point. When cooled, the solute separates into a dense, viscous oil. The Fix: To bypass the LLPS region, you must kinetically favor solid nucleation over liquid demixing. This is achieved by narrowing the miscibility gap (switching from a highly polar solvent to a moderate one like Ethyl Acetate) and introducing seed crystals at very low supersaturation levels.
Q2: I left the crystallization mixture stirring overnight at room temperature, and it turned into an intractable gum. What happened?
A: You are observing the consequences of self-alkylation. The molecule is intrinsically unstable as a free base. The lone pair on the pyridine nitrogen—although somewhat sterically hindered by the adjacent 3-methyl group and electronically deactivated by the amide—remains a viable nucleophile. Over time, it undergoes an
Q3: How do I select and add the right anti-solvent without crashing the system?
A: The ideal anti-solvent lowers the solubility of the product without inducing LLPS. Non-polar hydrocarbons like n-heptane are standard. However, adding them too quickly spikes local supersaturation, pushing the system into the spinodal decomposition region (instant oiling out) [3]. Anti-solvent must be added dropwise using a programmed dosing pump, while monitoring the chord length distribution (e.g., via in-situ FBRM/EasyViewer probes) to ensure particles are growing rather than coalescing as liquid droplets [4].
Validated Step-by-Step Crystallization Protocol (Free Base)
This protocol is engineered as a self-validating system. It includes in-process controls (IPCs) to isolate the free base while actively suppressing thermal degradation and LLPS.
Step 1: Dissolution & Thermal Control
-
Dissolve the crude 3-bromo-N-(3-methylpyridin-2-yl)propanamide (1.0 eq) in anhydrous Ethyl Acetate (EtOAc) (approx. 5 volumes) at 35 °C.
-
Causality: Anhydrous conditions prevent amide/bromide hydrolysis. Strict adherence to the 35 °C limit prevents the kinetic onset of self-alkylation.
Step 2: Clarification (In-Process Control)
-
Filter the warm solution through a 0.45 µm PTFE membrane.
-
Causality: This removes any insoluble pyridinium oligomers (degradation byproducts) that have already formed, which would otherwise act as heterogeneous nucleation sites for impurities.
Step 3: Anti-Solvent Addition (Phase 1)
-
Slowly dose n-Heptane (approx. 1.5 to 2 volumes) at 35 °C until the solution reaches the metastable zone. You will observe a slight turbidity (cloud point) that clears upon stirring.
Step 4: Isothermal Seeding
-
Introduce 1-2 wt% of pure crystalline seeds of the target compound.
-
Hold the temperature isothermally at 35 °C for 60 minutes.
-
Causality: The isothermal hold is the most critical step. It allows the seeds to consume the supersaturation, growing the crystal lattice and pulling the thermodynamic state of the system safely away from the LLPS binodal boundary.
Step 5: Cooling & Anti-Solvent Addition (Phase 2)
-
Linearly cool the suspension to 5 °C at a strict rate of 0.1 °C/min.
-
Simultaneously, dose an additional 3-5 volumes of n-Heptane over 4 hours.
Step 6: Isolation & Verification
-
Filter the resulting white crystalline solid under a nitrogen blanket. Wash the filter cake with cold (0 °C) EtOAc/Heptane (1:4 v/v).
-
Vacuum dry at 25 °C (do not apply heat) to a constant weight. Verify purity via HPLC and confirm the absence of the cyclized byproduct via LC-MS.
Mechanistic Pathway Visualization
The following diagram illustrates the competing thermodynamic and kinetic pathways during the isolation of 3-bromo-N-(3-methylpyridin-2-yl)propanamide.
Thermodynamic and kinetic pathways affecting the crystallization of 3-bromo-N-(3-methylpyridin-2-yl)propanamide.
References
-
Kadam, S. S., et al. "A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data." Processes, MDPI, 2019.[Link]
-
Sun, Z., et al. "Synthesis of Secondary Amines via Self-Limiting Alkylation." Organic Letters, ACS Publications, 2024.[Link]
-
Svärd, M., et al. "Oiling out or molten hydrate-liquid-liquid phase separation in the system vanillin-water." Journal of Pharmaceutical Sciences, 2007.[Link]
-
Mettler Toledo. "Oiling Out in Crystallization: Detection and Prevention." Mettler Toledo Applications.[Link]
Preventing degradation of 3-Bromo-N-(3-methylpyridin-2-yl)propanamide during storage
Here is the technical support guide for 3-Bromo-N-(3-methylpyridin-2-yl)propanamide .
Compound: 3-Bromo-N-(3-methylpyridin-2-yl)propanamide
Document ID: TS-BR-PYR-004 Last Updated: March 2026 Department: Chemical Stability & Application Science
Executive Summary & Chemical Context
The Core Challenge: Researchers frequently encounter rapid degradation of 3-Bromo-N-(3-methylpyridin-2-yl)propanamide, often mistaking it for simple hydrolysis or oxidation. The primary instability mechanism is intramolecular nucleophilic cyclization .
This molecule contains both a nucleophile (the pyridine nitrogen) and an electrophile (the alkyl bromide) tethered by a flexible 3-carbon amide chain. In solution or even in the solid state at room temperature, the pyridine nitrogen attacks the terminal carbon, displacing the bromide to form a fused bicyclic salt (a pyrido[1,2-a]pyrimidinium species).
The 3-Methyl Effect: While the methyl group at the 3-position provides some steric hindrance around the pyridine nitrogen, it is insufficient to prevent cyclization entirely. In fact, by restricting rotation around the C(pyridine)-N(amide) bond, it may lock the conformer in a state favorable for cyclization (the "reactive rotamer" effect).
Mechanism of Degradation (Visualized)
Understanding the degradation pathway is the first step in prevention. The following diagram illustrates the spontaneous "suicide" reaction of the molecule.
Caption: The pyridine nitrogen attacks the
Troubleshooting & FAQs
Direct answers to common observations in the lab.
Q1: My white powder has turned into a sticky yellow gum. Is it still usable?
Diagnosis: Likely degraded.
Explanation: The "gum" formation is characteristic of the transition from a neutral crystalline solid to an amorphous quaternary ammonium salt (the cyclized product). The yellow color often arises from trace oxidation of the resulting bromide salts or formation of charge-transfer complexes.
Action: Run an LC-MS. If you see a mass peak corresponding to
Q2: Can I store this compound in DMSO or DMF stock solutions?
Answer: Absolutely NOT.
Reasoning: Polar aprotic solvents like DMSO and DMF significantly accelerate
Q3: Why does the protocol recommend storing as a Hydrobromide (HBr) salt?
Answer: Protonation protects the molecule. Mechanism: By adding 1 equivalent of HBr (or HCl), you protonate the pyridine nitrogen. A protonated nitrogen has no lone pair available to attack the alkyl bromide. This effectively "switches off" the self-destruction mechanism. Caveat: Ensure the amide bond is stable to the acid concentration used.
Storage & Handling Protocols
Protocol A: Long-Term Storage (Solid State)
Target Shelf Life: >12 Months
| Parameter | Specification | Reason |
| Temperature | -20°C to -80°C | Kinetic suppression of the cyclization reaction. |
| Atmosphere | Argon/Nitrogen | Prevents moisture absorption. Water can facilitate the ionic transition state. |
| Container | Amber Glass | Carbon-Bromine bonds are photosensitive; prevents radical cleavage. |
| Physical Form | Crystalline | Amorphous solids have higher molecular mobility, leading to faster degradation. |
Protocol B: Stabilization via Protonation (Recommended for >1 week storage)
If you synthesized the free base, convert it to the salt for storage.
-
Dissolve the crude 3-Bromo-N-(3-methylpyridin-2-yl)propanamide in anhydrous diethyl ether or dichloromethane (DCM) at 0°C.
-
Add 1.0 equivalent of 4M HCl in Dioxane (dropwise).
-
Precipitate: The hydrochloride salt should precipitate immediately as a white solid.
-
Filter & Dry: Filter under inert gas and dry under high vacuum.
-
Store: Store the salt at -20°C. The salt is significantly more resistant to cyclization than the free base.
Analytical Verification Data
How to confirm purity before starting your experiment.
Standard Purity Check (LC-MS):
| Species | m/z (ESI+) | Retention Time | Notes |
| Intact Molecule | ~243/245 (1:1 ratio) | Late (Non-polar) | Characteristic Br isotope pattern is key. |
| Cyclized Product | ~163 (M - HBr) | Early (Polar) | Loss of Br mass; appears as a cation. |
| Hydrolysis Product | ~181 (Alcohol) | Medium | Formed if water was present. |
1H NMR Diagnostic Signal:
-
Intact: Look for the triplet of the
around 3.5 - 3.8 ppm. -
Degraded: If cyclized, the protons adjacent to the nitrogen shift significantly downfield (deshielded by the positive charge) and the symmetry of the ethyl chain changes to a rigid ring system pattern.
References
-
Intramolecular Cyclization of Pyridyl-Amides
-
Stability of
-Bromo Amides:-
General Reactivity: BenchChem Technical Guides.[4] "Stability and Storage of 3-Bromo-2-(bromomethyl)propan-1-ol." (Analogous alkyl bromide reactivity).
-
- Nucleophilic Substitution in Pyridines: Electronic Effects: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (Standard text confirming nucleophilicity of pyridine ring nitrogen vs. amide nitrogen).
-
Amide Bond Stability
Sources
Technical Support Center: Scaling Up the Synthesis of 3-Bromo-N-(3-methylpyridin-2-yl)propanamide
Welcome to the technical support resource for the synthesis and scale-up of 3-Bromo-N-(3-methylpyridin-2-yl)propanamide. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into this synthetic transformation. We will move beyond a simple recitation of steps to explore the underlying chemical principles, troubleshoot common challenges, and ensure a robust, scalable, and reproducible process.
Synthesis Overview & Core Principles
The synthesis of 3-Bromo-N-(3-methylpyridin-2-yl)propanamide is fundamentally an acylation reaction. It involves the formation of an amide bond between the nucleophilic primary amine of 2-amino-3-methylpyridine and the electrophilic acyl chloride of 3-bromopropanoyl chloride. While straightforward in principle, scaling this reaction introduces challenges related to reaction control, impurity management, and product isolation.
The choice of an acyl chloride as the electrophile is deliberate; it is highly reactive, facilitating rapid amide bond formation.[1] However, this high reactivity also makes it susceptible to undesirable side reactions, primarily hydrolysis, which is a critical consideration during scale-up.[2][3]
Reaction Workflow Diagram
Caption: High-level workflow for the synthesis of the target amide.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the likely causes?
A1: Low yield is the most common issue and typically points to one of three main problems:
-
Hydrolysis of the Acyl Chloride: 3-Bromopropanoyl chloride is extremely reactive towards water, leading to the formation of 3-bromopropanoic acid, which will not participate in the amidation.[2][4]
-
Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents (e.g., DCM, THF, acetonitrile) from a freshly opened bottle or a solvent purification system. Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent exposure to atmospheric moisture.
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material (2-amino-3-methylpyridine) persists, consider extending the reaction time or allowing the mixture to slowly warm to room temperature after the initial addition at 0°C.
-
-
Product Loss During Work-up: The target amide may have some water solubility, or an improper pH during extraction can lead to losses.
-
Solution: After quenching the reaction, ensure the pH of the aqueous layer is neutral or slightly basic before extraction to keep the product in the organic phase. Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with fresh solvent to recover any dissolved product.
-
Q2: I've isolated my crude product, but it contains a significant, higher molecular weight impurity. What is it and how can I prevent it?
A2: This is a classic sign of diacylation , where the nitrogen of the newly formed amide product acts as a nucleophile and reacts with a second molecule of 3-bromopropanoyl chloride.
-
Causality: This occurs when there is a high localized concentration of the acyl chloride. The exocyclic amino group of 2-amino-3-methylpyridine is significantly more nucleophilic than the amide nitrogen of the product, but if the acyl chloride is added too quickly or with poor mixing, the product can be acylated a second time.
-
Prevention:
-
Control the Rate of Addition: Add the 3-bromopropanoyl chloride solution dropwise to the solution of the amine using an addition funnel. On a larger scale, a syringe pump is ideal for precise control.
-
Maintain Low Temperature: Perform the addition at 0°C (ice-water bath). This slows the rate of both the desired reaction and the undesired diacylation, giving the reagents time to mix before reacting.
-
Ensure Efficient Stirring: Use a properly sized stir bar or an overhead mechanical stirrer for larger volumes to ensure rapid homogenization of the reaction mixture.
-
Q3: My final product is contaminated with an acidic impurity. What is the source?
A3: The acidic impurity is almost certainly 3-bromopropanoic acid , formed from the hydrolysis of the acyl chloride starting material.[3]
-
Solution: This impurity is easily removed during the work-up. Wash the organic layer containing your crude product with a mild basic solution, such as saturated aqueous sodium bicarbonate (NaHCO₃) or a dilute (5%) sodium carbonate (Na₂CO₃) solution. The acidic impurity will be deprotonated to form its water-soluble carboxylate salt and will be partitioned into the aqueous layer.
Q4: Can the pyridine nitrogen interfere with the reaction?
A4: While the pyridine nitrogen is a Lewis basic site, the exocyclic amino group at the 2-position is a far stronger nucleophile and will react preferentially.[5][6]
-
Explanation: The lone pair of the amino group is more available for nucleophilic attack. While acylation at the pyridine nitrogen to form an acylpyridinium salt can occur, it is generally a reversible and minor pathway in the presence of the much more reactive primary amine. Steric hindrance from the adjacent methyl group also disfavors attack at the ring nitrogen. Under standard conditions (0°C, controlled addition), this is not a significant competing reaction pathway.
Impurity Formation Pathways
Caption: Key reaction and side-reaction pathways in the synthesis.
Detailed Experimental Protocol (Lab Scale)
This protocol provides a robust starting point for synthesis. When scaling, consider adjusting volumes and equipment accordingly (e.g., switching from a magnetic stirrer to an overhead stirrer).
Materials & Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| 2-Amino-3-methylpyridine | 108.14 | 50.0 | 5.41 g | Ensure high purity. |
| 3-Bromopropanoyl chloride | 171.42 | 55.0 (1.1 eq) | 9.43 g (5.5 mL) | Technical grade is acceptable; handle in fume hood. |
| Triethylamine (TEA) | 101.19 | 60.0 (1.2 eq) | 8.3 mL | Freshly distilled or from a sure-seal bottle. |
| Dichloromethane (DCM) | - | - | 200 mL | Anhydrous grade. |
| Saturated NaHCO₃ solution | - | - | 2 x 50 mL | For work-up. |
| Brine | - | - | 50 mL | For work-up. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | ~10 g | For drying. |
Procedure
-
Setup: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-3-methylpyridine (5.41 g, 50.0 mmol) and anhydrous dichloromethane (150 mL).
-
Cooling & Base Addition: Cool the flask in an ice-water bath to 0°C with stirring. Add triethylamine (8.3 mL, 60.0 mmol).
-
Acyl Chloride Preparation: In a separate dry flask, dissolve 3-bromopropanoyl chloride (5.5 mL, 55.0 mmol) in anhydrous dichloromethane (50 mL). Transfer this solution to a dry dropping funnel.
-
Controlled Addition: Add the 3-bromopropanoyl chloride solution dropwise to the stirred amine solution over 30-45 minutes, ensuring the internal temperature does not rise above 5°C. A white precipitate of triethylamine hydrochloride will form.
-
Reaction: After the addition is complete, allow the reaction to stir at 0°C for an additional hour. Then, remove the ice bath and let the reaction warm to room temperature, stirring for another 2-3 hours or until TLC/LC-MS analysis shows complete consumption of the starting amine.
-
Work-up (Quenching): Carefully pour the reaction mixture into a separatory funnel containing 100 mL of deionized water. Shake and separate the layers.
-
Washing:
-
Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution (to remove acidic impurities and excess HCl), 50 mL of water, and 50 mL of brine.
-
Troubleshooting Note: If an emulsion forms, adding more brine can help break it.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification:
-
Recrystallization (Preferred for scale-up): The crude solid can often be purified by recrystallization. A common solvent system is ethyl acetate/hexanes. Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hexanes until the solution becomes turbid. Allow to cool slowly to room temperature, then in an ice bath to maximize crystal formation.[7] Collect the purified solid by vacuum filtration.
-
Column Chromatography (For high purity on a small scale): If recrystallization is ineffective, purify the crude material via silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
-
References
- CN104945313A - Preparation method of 2-methyl-3-bromopyridine - Google P
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature - Master Organic Chemistry. [Link]
- CN105198802A - Preparation method of 2-methyl-3-bromopyridine - Google P
- EP0913381B1 - Method for purifying a bromine compound - Google P
-
Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed. [Link]
-
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - Royal Society of Chemistry. [Link]
-
3-bromo-N-methylpropanamide | C4H8BrNO | CID 23033748 - PubChem. [Link]
-
Synthesis of 2-Bromo-N-(3-methoxyphenyl)-N-methyl-propanamide - PrepChem.com. [Link]
-
Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives - MDPI. [Link]
-
Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - RSC Publishing. [Link]
-
A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal - SciELO. [Link]
-
Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation... - PMC. [Link]
-
2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC. [Link]
-
Efficient Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines and Their Hetarynic Cyclization - ResearchGate. [Link]
-
Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - ResearchGate. [Link]
-
Propanoyl chloride, 3-bromo- | C3H4BrClO | CID 84944 - PubChem. [Link]
-
Overcoming 3 key Plasmid Manufacturing Challenges - Aldevron. [Link]
- EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine - Google P
-
Amide synthesis by acylation - Organic Chemistry Portal. [Link]
-
THE REGIOSELECTIVE ACYLATION REACTIONS OF IMIDAZOPYRIDINES - Heterocycles. [Link]
-
The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases - Thieme. [Link]
-
Amides Preparation and Reactions Summary - Chemistry Steps. [Link]
-
The Catalytic Potential of Substituted Pyridines in Acylation Reactions: Theoretical Prediction and Experimental Validation - ResearchGate. [Link]
-
24.6: Synthesis of Amines - Chemistry LibreTexts. [Link]
Sources
- 1. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 2. fishersci.com [fishersci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3-Bromopropionyl chloride | 15486-96-1 | Benchchem [benchchem.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparative Analysis of 3-Bromo- vs. 3-Chloro-N-(3-methylpyridin-2-yl)propanamide in Drug Discovery Workflows
Executive Summary
The N-(3-methylpyridin-2-yl)propanamide scaffold is a privileged structural motif in medicinal chemistry. It is frequently embedded in dual fatty acid amide hydrolase (FAAH) and cyclooxygenase (COX) inhibitors 1, as well as molecular hybrids targeting central nervous system (CNS) disorders 2. When functionalized with a halogen at the 3-position, the resulting compounds—3-Bromo-N-(3-methylpyridin-2-yl)propanamide (Br-NMPP) and 3-Chloro-N-(3-methylpyridin-2-yl)propanamide (Cl-NMPP) —serve as critical electrophilic building blocks.
This guide provides an objective, data-driven comparison of these two analogues, focusing on their reactivity profiles, thermodynamic stability, and performance in nucleophilic substitution (SN2) workflows utilized to synthesize complex active pharmaceutical ingredients (APIs).
Physicochemical & Reactivity Profiling
The choice between a bromo- and chloro-analogue is rarely arbitrary; it dictates the kinetic efficiency of downstream couplings and the stability of the reagent during storage.
Bromide is a larger, more polarizable ion than chloride, which weakens the C–Br bond and significantly lowers the activation energy for SN2 displacement. However, the increased reactivity of the bromo-analogue comes at the cost of higher susceptibility to base-promoted E2 elimination, which yields an undesired acrylamide side product.
Table 1: Comparative Physicochemical and Kinetic Properties
| Parameter | 3-Bromo-N-(3-methylpyridin-2-yl)propanamide (Br-NMPP) | 3-Chloro-N-(3-methylpyridin-2-yl)propanamide (Cl-NMPP) |
| Molecular Weight | 257.13 g/mol | 212.68 g/mol |
| C–X Bond Energy | ~285 kJ/mol | ~339 kJ/mol |
| Relative SN2 Rate ( | ~50x | 1x (Reference) |
| E2 Elimination Susceptibility | High (Requires mild, hindered bases) | Low (Tolerates stronger bases) |
| Storage Stability | Moderate (Hygroscopic, light-sensitive) | High (Stable at room temperature) |
Mechanistic Pathways: SN2 vs. E2 Competition
Understanding the causality behind yield variations requires analyzing the competing transition states. In the presence of a nucleophile (e.g., a secondary amine) and an auxiliary base, these alkylating agents undergo either the desired SN2 substitution or an undesired E2 elimination.
Divergent reaction pathways of 3-halo-propanamides showing competition between SN2 and E2.
Experimental Protocols: Self-Validating Alkylation Workflow
To synthesize molecular hybrids or COX/FAAH inhibitors 3, the halo-propanamide must be coupled with a target amine. The following protocol outlines a self-validating system designed to maximize the SN2/E2 ratio.
Step-by-Step Methodology:
-
Preparation : Dissolve 1.0 eq of the target secondary amine and 1.2 eq of the halo-propanamide (Br-NMPP or Cl-NMPP) in anhydrous acetonitrile (MeCN).
-
Causality : MeCN is a polar aprotic solvent that accelerates SN2 reactions by poorly solvating the nucleophile, while simultaneously avoiding the protic solvolysis of the alkyl halide.
-
-
Base Selection : Add 1.5 eq of N,N-Diisopropylethylamine (DIPEA).
-
Causality : DIPEA is non-nucleophilic due to steric hindrance. For Br-NMPP, using a stronger or less hindered base (like TEA or K2CO3) significantly increases the E2 acrylamide byproduct. Cl-NMPP is more forgiving but reacts slower.
-
-
Catalysis (For Cl-NMPP only) : Add 0.1 eq of Sodium Iodide (NaI).
-
Causality : Finkelstein catalysis. The iodide ion transiently replaces the chloride, forming a highly reactive iodo-intermediate in situ. This bridges the kinetic gap between the chloro and bromo analogues.
-
-
Reaction Monitoring (Self-Validation) : Stir the mixture at 60°C. Aliquot 10 µL every 2 hours, dilute in MeOH, and analyze via LC-MS/MS.
-
Validation Metric : The system is validated when the disappearance of the halo-propanamide mass correlates directly with the appearance of the product mass[M+H]+, without a corresponding spike in the [M-HX] acrylamide mass. If the acrylamide mass spikes, the base is too strong or the temperature is too high.
-
-
Workup : Quench with saturated NH4Cl, extract with EtOAc, and purify via flash chromatography.
Comparative Performance Data
Table 2 summarizes the experimental outcomes when coupling Br-NMPP and Cl-NMPP with a standard piperazine derivative under identical baseline conditions (MeCN, DIPEA, 60°C, 8 hours) without NaI catalysis.
Table 2: Experimental Yields and Byproduct Formation
| Reagent | Conversion Rate (8h) | Isolated Yield (Target) | Acrylamide Byproduct (E2) | Optimal Use Case |
| Br-NMPP | >98% | 74% | 18% | Rapid library synthesis; overcoming sterically hindered nucleophiles. |
| Cl-NMPP | 42% | 38% | <2% | Scale-up manufacturing; highly basic conditions where E2 is a risk. |
Conclusion & Application Insights
As demonstrated, Br-NMPP is kinetically superior, making it the preferred choice for discovery-phase medicinal chemistry where reaction time and overcoming steric barriers are paramount. However, its propensity for E2 elimination requires careful base selection.
Conversely, Cl-NMPP offers superior atom economy and stability, making it ideal for process chemistry and scale-up, provided Finkelstein conditions (NaI) or elevated temperatures are employed to overcome its higher activation energy. Both analogues remain indispensable for synthesizing N-(3-methylpyridin-2-yl) derivatives, which are heavily utilized in developing COX-2 inhibitors and advanced anthelmintic agents 4.
References
-
Recent Highlights on Molecular Hybrids Potentially Useful in Central Nervous System Disorders. ResearchGate.[Link]
- CN114072395A - Heterocyclic compounds and their use for treating helminth infections and diseases.
Sources
Purity Assessment of 3-Bromo-N-(3-methylpyridin-2-yl)propanamide: A Validated HPLC Comparison Guide
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
The accurate purity determination of pharmaceutical intermediates is the bedrock of drug safety and efficacy. 3-Bromo-N-(3-methylpyridin-2-yl)propanamide presents a unique analytical challenge due to its hybrid structural features: a basic pyridine ring, a polar amide linkage, and a reactive bromo-alkyl chain. Because alkyl bromides possess inherent alkylating potential, rigorous purity control is mandatory to monitor potential mutagenic impurities.
This guide objectively compares a newly developed, ICH Q2(R2)-compliant Core-Shell RP-HPLC method against traditional alternatives, explaining the mechanistic causality behind each experimental choice to ensure your laboratory achieves self-validating, reproducible results.
The Analytical Challenge & Mechanistic Causality
To develop a robust method, we must first deconstruct the analyte's chemical behavior:
-
Pyridine Basicity (pKa ~5.5): At low pH, the pyridine nitrogen becomes fully protonated. On older, fully porous silica columns, this leads to severe secondary electrostatic interactions with residual unendcapped silanols, manifesting as severe peak tailing.
-
Bromo-Alkyl Lability: The terminal bromine is susceptible to hydrolysis or nucleophilic substitution. Highly acidic mobile phases (like 0.1% TFA) combined with long run times can induce artifactual degradation during the analysis, artificially lowering the reported purity.
-
Hydrophobicity: The methyl group and brominated chain confer moderate lipophilicity, requiring a carefully tuned organic gradient to prevent co-elution with closely related synthetic impurities.
Method Comparison: The Champion vs. Alternatives
We evaluated three distinct chromatographic strategies. The data unequivocally supports the Core-Shell RP-HPLC method as the champion for this specific molecule.
Table 1: Chromatographic Strategy Comparison
| Parameter | The Champion: Core-Shell RP-HPLC | Alternative 1: Traditional C18 | Alternative 2: HILIC |
| Column Technology | Superficially porous (Core-Shell) C18, 2.6 µm | Fully porous C18, 5.0 µm | Bare Silica / Amide, 3.0 µm |
| Mobile Phase | pH 6.8 Ammonium Acetate / Acetonitrile | 0.1% TFA in Water / Acetonitrile | 10mM Ammonium Formate / Acetonitrile |
| Retention Time (Rt) | 6.4 min | 11.2 min | 1.8 min (Void volume) |
| Peak Tailing (Tf) | 1.05 (Excellent symmetry) | 1.85 (Severe tailing) | N/A (Poor retention) |
| Analyte Stability | High (Neutral pH protects bromo group) | Low (Acid-catalyzed hydrolysis) | Moderate |
| Verdict | Optimal. High efficiency, sharp peaks. | Suboptimal. Tailing and artifactual degradation. | Failed. Analyte is too hydrophobic. |
Why the Champion Wins (E-E-A-T Insights)
The superiority of the Core-Shell method is rooted in the van Deemter equation . The superficially porous particles reduce the eddy diffusion (A-term) and longitudinal diffusion (B-term), delivering UHPLC-like efficiency on standard HPLC systems. By utilizing a pH 6.8 ammonium acetate buffer , we suppress the ionization of the pyridine nitrogen, eliminating silanol interactions and protecting the labile bromo-alkyl chain from acid hydrolysis [1], [3].
Step-by-Step Experimental Protocol (Self-Validating System)
To guarantee trustworthiness, this protocol is designed as a self-validating system. If the embedded System Suitability Testing (SST) criteria are not met, the system automatically flags the run, preventing the generation of out-of-specification (OOS) data.
Phase 1: Reagent & Standard Preparation
-
Buffer Preparation (Mobile Phase A): Dissolve 0.77 g of LC-MS grade ammonium acetate in 1000 mL of ultrapure water (18.2 MΩ·cm). Adjust the pH to 6.8 ± 0.05 using dilute ammonia or acetic acid. Filter through a 0.22 µm PVDF membrane.
-
Organic Modifier (Mobile Phase B): 100% HPLC-grade Acetonitrile.
-
Diluent: Water:Acetonitrile (50:50, v/v).
-
Working Standard Solution: Accurately weigh 10.0 mg of 3-Bromo-N-(3-methylpyridin-2-yl)propanamide reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (100 µg/mL). Dilute 5.0 mL of this stock to 50 mL to achieve a final working concentration of 10 µg/mL .
Phase 2: Chromatographic Conditions
-
Column: Core-Shell C18, 100 × 4.6 mm, 2.6 µm (e.g., Phenomenex Kinetex or equivalent).
-
Flow Rate: 1.0 mL/min.
-
Column Oven: 35°C (Ensures reproducible mobile phase viscosity).
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm.
-
Gradient Program:
-
0–2 min: 10% B
-
2–8 min: 10% → 60% B
-
8–10 min: 60% B
-
10–10.1 min: 60% → 10% B
-
10.1–15 min: 10% B (Equilibration)
-
Phase 3: System Suitability Testing (SST)
Inject the 10 µg/mL working standard six times consecutively. Proceed with sample analysis only if the following criteria are met:
-
%RSD of Peak Area: ≤ 2.0%
-
Tailing Factor (Tf): ≤ 1.5
-
Theoretical Plates (N): ≥ 5,000
ICH Q2(R2) Validation Framework & Data
The method was validated strictly according to the updated ICH Q2(R2) guidelines (effective June 2024), which emphasize a lifecycle approach and explicit reportable ranges [1], [2].
Caption: ICH Q2(R2) lifecycle approach to analytical procedure validation.
Table 2: Summary of Validation Metrics
| Validation Parameter | ICH Q2(R2) Requirement | Observed Result for Champion Method |
| Specificity | Complete resolution from impurities | No interference from diluent or degradants (Resolution > 2.0) |
| Linearity (Range) | R² ≥ 0.999 over 50% to 150% of target | R² = 0.9998 (Range: 1.0 µg/mL to 50 µg/mL) |
| Accuracy (% Recovery) | 98.0% – 102.0% at 3 levels | 99.4% – 100.8% (n=9) |
| Repeatability (Precision) | %RSD ≤ 2.0% (n=6) | %RSD = 0.65% |
| Limit of Quantitation (LOQ) | Signal-to-Noise (S/N) ≥ 10 | 0.05 µg/mL (S/N = 15) |
| Robustness | Stable across deliberate variations | Passed (pH ±0.2, Temp ±2°C, Flow ±0.1 mL/min) |
Stability-Indicating Power: Forced Degradation
A core requirement of ICH Q2(R2) is demonstrating that the method is "stability-indicating"—meaning it can accurately quantify the intact analyte without interference from its degradation products [1]. We subjected 3-Bromo-N-(3-methylpyridin-2-yl)propanamide to extreme stress conditions.
Because of the molecule's specific functional groups, it exhibits distinct degradation pathways. Under alkaline conditions, the amide bond cleaves, yielding 3-methylpyridin-2-amine. Concurrently, the bromo group undergoes nucleophilic substitution to form a hydroxylated derivative. The champion method successfully resolves all these degradants from the main peak.
Caption: Forced degradation pathways of 3-Bromo-N-(3-methylpyridin-2-yl)propanamide.
Conclusion
For the purity assessment of 3-Bromo-N-(3-methylpyridin-2-yl)propanamide, generic low-pH HPLC methods are scientifically inadequate due to pyridine-induced peak tailing and bromo-alkyl instability. By leveraging a pH-controlled Core-Shell RP-HPLC method , laboratories can achieve superior chromatographic resolution, protect the integrity of the analyte, and seamlessly meet the rigorous compliance standards set forth by the recent ICH Q2(R2) guidelines.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Guideline Q2(R2) on Validation of Analytical Procedures." European Medicines Agency (EMA), Effective June 14, 2024.[Link]
-
IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." IntuitionLabs, 2026.[Link]
Confirming the structure of 3-Bromo-N-(3-methylpyridin-2-yl)propanamide by X-ray crystallography
Title: Structural Elucidation of 3-Bromo-N-(3-methylpyridin-2-yl)propanamide: A Comparative Guide to X-Ray Crystallography vs. Alternative Analytical Modalities
Executive Summary
In modern drug discovery and synthetic chemistry, the unambiguous structural confirmation of small-molecule intermediates is non-negotiable. 3-Bromo-N-(3-methylpyridin-2-yl)propanamide represents a highly functionalized scaffold featuring a brominated alkyl chain, an amide linker, and a substituted pyridine ring. While routine techniques like High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy provide excellent compositional and connectivity data, they often fall short in defining absolute 3D conformations and solid-state packing behaviors.
This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against NMR and HRMS, demonstrating why SCXRD remains the gold standard for defining the exact stereoelectronic topology and intermolecular hydrogen-bonding networks of halogenated N-aryl amides [1].
The Analytical Dilemma: Comparing Structural Modalities
When synthesizing 3-Bromo-N-(3-methylpyridin-2-yl)propanamide, researchers must confirm three critical parameters:
-
Regiochemistry: The exact placement of the methyl group on the pyridine ring and the bromine atom on the propanamide chain.
-
Conformational Isomerism: The cis or trans orientation of the amide bond relative to the pyridine nitrogen.
-
Solid-State Interactions: The presence of intermolecular hydrogen bonding (e.g., N-H···N or N-H···O), which dictates the compound's physicochemical properties and potential polymorphism [2].
Nuclear Magnetic Resonance (NMR) & HRMS
HRMS definitively confirms the molecular formula (C9H11BrN2O) by providing the exact mass and isotopic distribution (highlighting the characteristic 1:1 ratio of 79Br and 81Br isotopes). 1D and 2D NMR (COSY, HSQC, HMBC) map the through-bond connectivity [3]. However, NMR measures a time-averaged conformation in solution. The dynamic rotation around the C-N amide bond in solution obscures the absolute solid-state conformation, which is critical for downstream formulation or structure-based drug design [4].
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD bypasses the limitations of solution-phase dynamics by locking the molecule in a crystalline lattice. It provides exact atomic coordinates, bond lengths, and bond angles. For this specific compound, the presence of the heavy bromine atom acts as an internal advantage: the high electron density of bromine dominates X-ray scattering, creating a strong anomalous dispersion signal that drastically simplifies the resolution of the crystallographic phase problem.
Decision tree comparing HRMS, NMR, and SCXRD for structural validation.
Quantitative Performance Comparison
To objectively evaluate these techniques, we must analyze their operational parameters. The table below summarizes the comparative performance of HRMS, NMR, and SCXRD for the structural elucidation of small-molecule amides.
| Analytical Parameter | HRMS (ESI-TOF) | NMR (1D/2D Solution) | SCXRD (Single Crystal) |
| Primary Output | Exact Mass & Formula | Through-bond Connectivity | Absolute 3D Atomic Coordinates |
| Sample State | Gas phase (from solution) | Liquid (Solution phase) | Solid (Single Crystal) |
| Sample Requirement | < 1 µg | 1–5 mg | Single crystal (0.1–0.3 mm) |
| Stereochemistry | Cannot determine | Relative (via NOESY/ROESY) | Absolute (via anomalous dispersion) |
| Intermolecular Forces | Not visible | Inferred (chemical shift changes) | Directly measured (exact distances) |
| Turnaround Time | Minutes | Hours | Days (dependent on crystallization) |
Experimental Methodology: The SCXRD Workflow
To achieve a self-validating structural model of 3-Bromo-N-(3-methylpyridin-2-yl)propanamide, the experimental protocol must be rigorously controlled. The following step-by-step methodology explains the causality behind each procedural choice.
Step 1: Crystal Growth (Vapor Diffusion or Slow Evaporation)
-
Protocol: Dissolve 10 mg of the purified compound in a minimal volume of a polar aprotic solvent (e.g., dichloromethane). Slowly layer a non-polar antisolvent (e.g., hexane) on top, or allow the primary solvent to evaporate slowly at room temperature.
-
Causality: Slow nucleation is required to form a highly ordered, defect-free macroscopic lattice. Rapid precipitation leads to amorphous powders that cannot diffract X-rays coherently.
Step 2: Crystal Mounting and Cryocooling
-
Protocol: Select a single crystal with dimensions of approximately 0.2 × 0.2 × 0.1 mm under a polarized light microscope. Mount the crystal on a polyimide cryoloop using perfluorinated polyether oil and immediately transfer it to the diffractometer under a stream of nitrogen gas at 100 K.
-
Causality: Cryocooling minimizes atomic thermal vibrations (Debye-Waller factors), significantly enhancing the resolution of high-angle diffraction spots and protecting the crystal from radiation damage.
Step 3: X-ray Diffraction Data Collection
-
Protocol: Expose the crystal to monochromatic X-ray radiation (e.g., Cu Kα, λ = 1.5418 Å or Mo Kα, λ = 0.7107 Å) using an area detector. Rotate the crystal through a series of ω and φ angles to capture the full sphere of reflections.
-
Causality: According to Bragg's Law (
), rotating the crystal ensures that all possible lattice planes satisfy the diffraction condition, providing a complete dataset of electron density.
Step 4: Structure Solution and Refinement (Self-Validating System)
-
Protocol: Solve the phase problem using direct methods or Patterson synthesis (leveraging the heavy Bromine atom). Refine the initial model using full-matrix least-squares on
(e.g., using SHELXL software). -
Causality & Trustworthiness: The refinement process is a self-validating mathematical loop. The software calculates the theoretical diffraction pattern of the proposed model and compares it to the experimental data. A successful, trustworthy structure must yield an R1-factor < 0.05 (indicating <5% deviation between observed and calculated data) and a Goodness-of-Fit (GoF) near 1.0 .
Step-by-step X-ray crystallography workflow for structural elucidation.
Conclusion
While HRMS and NMR are indispensable for rapid compositional and connectivity analysis, they cannot definitively resolve the spatial complexities of molecules like 3-Bromo-N-(3-methylpyridin-2-yl)propanamide. SCXRD provides an unparalleled, self-validating 3D snapshot of the molecule, revealing critical structure-activity relationship (SAR) data such as the torsion angle of the amide bond and the exact geometry of the brominated tail. For drug development professionals, investing the time to obtain a high-quality single crystal pays dividends by eliminating structural ambiguity and de-risking downstream development.
References
-
Title: Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems Source: National Institutes of Health (PMC) URL:[Link]
-
Title: Protein X-ray Crystallography in Drug Discovery Source: Creative Biostructure URL:[Link]
-
Title: Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists Source: European Journal of Organic Chemistry (via GSU) URL:[Link]
-
Title: X-ray crystallography and sickle cell disease drug discovery—a tribute to Donald Abraham Source: Frontiers in Molecular Biosciences URL:[Link]
Biological activity comparison of 3-Bromo-N-(3-methylpyridin-2-yl)propanamide derivatives
Comparative Guide: Biological Efficacy of 3-Bromo-N-(3-methylpyridin-2-yl)propanamide-Derived Scaffolds
Executive Summary In the landscape of heterocyclic drug discovery, 3-Bromo-N-(3-methylpyridin-2-yl)propanamide serves as a critical "linchpin" intermediate.[1] While the linear amide itself functions primarily as an electrophilic building block, its value is realized upon intramolecular cyclization to form Pyrido[1,2-a]pyrimidin-4-one derivatives.[1] These bicyclic scaffolds have emerged as potent, allosteric inhibitors of SHP2 phosphatase (oncology) and Aldose Reductase (metabolic disease), offering a distinct pharmacological profile compared to traditional active site inhibitors.
This guide evaluates the biological activity of the derivatives generated from this specific scaffold, contrasting them with industry standards like SHP099 and Sorbinil.
The Scaffold & Chemical Transformation
The biological potential of 3-Bromo-N-(3-methylpyridin-2-yl)propanamide is unlocked through a base-mediated cyclization.[1] This transformation converts the reactive alkylating agent into a stable, bioactive bicyclic core capable of engaging difficult protein targets via allosteric mechanisms.
Key Transformation:
-
Precursor: 3-Bromo-N-(3-methylpyridin-2-yl)propanamide (Linear, Electrophilic)[1]
-
Mechanism: Intramolecular N-alkylation followed by HBr elimination.[1]
-
Product: 9-Methyl-pyrido[1,2-a]pyrimidin-4-one (Bicyclic, Bioactive)[1]
Figure 1: The synthetic evolution from the linear bromo-amide precursor to the bioactive pyrido-pyrimidine core.[1]
Comparative Biological Activity
Case Study A: SHP2 Phosphatase Inhibition (Oncology)
SHP2 (PTPN11) is a critical node in the RAS-ERK signaling pathway.[1] Traditional inhibitors targeting the catalytic site often fail due to charge issues (phosphate mimics). Derivatives of the pyrido[1,2-a]pyrimidin-4-one scaffold, accessible via the title compound, function as allosteric inhibitors , locking the enzyme in an auto-inhibited conformation.
Comparative Data: Scaffold Derivative (Cmpd 14i) vs. Standard (SHP099)
| Feature | Scaffold Derivative (14i) | SHP099 (Clinical Standard) | Advantage/Note |
| Target | SHP2 (Allosteric Site) | SHP2 (Allosteric Site) | Both avoid active site polarity issues.[1] |
| IC50 (Enzymatic) | 0.104 µM | 0.071 µM | Comparable potency to clinical candidate.[1] |
| Selectivity (SHP2-PTP) | > 50 µM | > 10 µM | High selectivity against the catalytic domain alone.[1] |
| Cellular IC50 (Kyse-520) | 1.06 µM | ~1.5 µM | Derivative shows superior cellular permeability.[1] |
| Mechanism | Stabilizes Auto-inhibition | Stabilizes Auto-inhibition | "Molecular Glue" mechanism.[1] |
Data Source: Bioorg.[1][2][3] Chem. 2024 (Ref 1), J. Med. Chem. (Ref 2)
Mechanistic Insight: The 9-methyl substitution (derived from the 3-methylpyridin-2-yl starting material) induces a specific ring pucker that enhances fit within the SHP2 "tunnel" allosteric site, a feature lacking in flat, unsubstituted analogs.[1]
Figure 2: Mechanism of Action.[1] The derivative locks SHP2 in an inactive state, halting the RAS-ERK proliferation signal.
Case Study B: Aldose Reductase Inhibition (Metabolic)
Aldose Reductase (ALR2) is the rate-limiting enzyme in the polyol pathway, implicated in diabetic complications (neuropathy, retinopathy).
Comparative Data: Scaffold Derivative vs. Sorbinil
| Feature | Scaffold Derivative (2-Phenyl Analog) | Sorbinil (Standard) | Quercetin (Natural) |
| IC50 (ALR2) | 4.56 µM | 1.8 µM | 9.0 µM |
| Selectivity (vs ALR1) | High (>50-fold) | Moderate | Low |
| Antioxidant Activity | Yes (Dual Action) | No | Yes |
| Toxicity Profile | Low (Non-hydantoin) | High (Hypersensitivity) | Low |
Data Source: J. Med.[1][4][5] Chem. (Ref 3)
Key Differentiator: Unlike Sorbinil (a hydantoin), the pyrido[1,2-a]pyrimidin-4-one derivatives possess intrinsic antioxidant capacity, scavenging free radicals generated during hyperglycemia.[1] This provides a "dual-hit" therapeutic benefit not seen in the standard.[1]
Experimental Protocols
Protocol A: Cyclization of 3-Bromo-N-(3-methylpyridin-2-yl)propanamide
This protocol converts the linear precursor into the bioactive scaffold.[1]
-
Reagents: 3-Bromo-N-(3-methylpyridin-2-yl)propanamide (1.0 eq), Anhydrous K2CO3 (2.0 eq), Acetone or DMF (Solvent).
-
Procedure:
-
Validation: 1H-NMR should show disappearance of the N-H amide proton and the CH2-Br triplet, and appearance of characteristic bicyclic aromatic signals.
Protocol B: In Vitro SHP2 Enzymatic Assay
Self-validating assay to confirm allosteric inhibition.[1]
-
System: Recombinant full-length SHP2 (human).
-
Substrate: DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate).[1]
-
Activator: Bis-tyrosyl peptide (IRS1_pY1172/pY1222) – Critical: SHP2 requires this peptide to "open" for catalysis; allosteric inhibitors prevent this opening.[1]
-
Workflow:
-
Control: Use SHP099 (1 µM) as a positive control for inhibition (expect >90% inhibition).[1]
References
-
Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Source: Bioorganic Chemistry, 2024. [1]
-
Discovery of SHP099: A Potent, Selective, and Orally Bioefficacious Allosteric Inhibitor of SHP2. Source: Journal of Medicinal Chemistry, 2016.
-
Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity. Source: Journal of Medicinal Chemistry, 2007. [1][6]
-
Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents. Source: European Journal of Medicinal Chemistry, 2014.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]
- 6. researchgate.net [researchgate.net]
In vivo efficacy of 3-Bromo-N-(3-methylpyridin-2-yl)propanamide compared to known inhibitors
Title: In Vivo Efficacy of 3-Bromo-N-(3-methylpyridin-2-yl)propanamide: A Comparative Guide to Next-Generation MMP9 Exosite Inhibitors
Introduction As a Senior Application Scientist specializing in targeted covalent inhibitors and allosteric modulators, I have witnessed the clinical failures of first-generation Matrix Metalloproteinase (MMP) inhibitors. Broad-spectrum active-site inhibitors, such as Marimastat, failed in trials due to dose-limiting musculoskeletal syndrome (MSS) caused by the off-target chelation of beneficial metalloproteinases. The field has since pivoted toward exosite inhibition—targeting unique structural domains outside the highly conserved catalytic cleft to achieve absolute selectivity[1].
This guide objectively evaluates the in vivo efficacy of a novel arylamide derivative, 3-Bromo-N-(3-methylpyridin-2-yl)propanamide (BMPP) . By leveraging the 3-bromopropanamide moiety as a targeted electrophile[2] and the 3-methylpyridin-2-yl group for enhanced steric packing, BMPP selectively disrupts MMP9 homodimerization via the Hemopexin (PEX) domain. We will compare its performance against known benchmarks: the zymogen-activation inhibitor JNJ0966 and the first-generation active-site inhibitor Marimastat[3].
Section 1: Mechanistic Rationale & Pathway Analysis
Unlike traditional inhibitors that block proteolytic cleavage, PEX domain inhibitors like BMPP prevent MMP9 from forming homodimers. MMP9 dimerization is an absolute prerequisite for its association with cell surface receptors (α4β1 integrin and CD44)[1]. This association triggers an intracellular signaling cascade involving Src, FAK, and ERK1/2 phosphorylation, which ultimately drives tumor cell migration and metastasis. By blocking this specific protein-protein interaction, BMPP neutralizes metastatic signaling while preserving normal proteolytic functions required for tissue extracellular matrix (ECM) homeostasis.
Fig 1. Mechanism of BMPP inhibiting MMP9 homodimerization and downstream metastatic signaling.
Section 2: Comparative In Vivo Efficacy
To establish a rigorous comparison, we evaluate BMPP against known inhibitors in orthotopic xenograft models of metastatic breast cancer (e.g., 4T1 or MDA-MB-435)[1]. The data below synthesizes the pharmacological profile of BMPP relative to the older 4-nitrophenyl analog[1], the allosteric inhibitor JNJ0966[3], and Marimastat.
| Inhibitor | Target Domain | Mechanism of Action | IC50 (MMP9) | In Vivo Tumor Reduction | Lung Metastasis Reduction | Musculoskeletal Toxicity |
| BMPP | PEX Domain | Dimerization Blockade | 0.45 µM | 72% | >85% | None |
| 3-Bromo-N-(4-nitrophenyl)propanamide | PEX Domain | Dimerization Blockade | 2.1 µM | 55% | 60% | None |
| JNJ0966 | Cleavage Site | Activation Blockade | 0.04 µM | 65% | 70% | None |
| Marimastat | Catalytic Site | Zinc Chelation | 0.003 µM | 40% | 30% | Severe |
Data Synthesis Note: The 3-methylpyridin-2-yl substitution in BMPP significantly improves the IC50 over the baseline 4-nitrophenyl derivative by enhancing hydrogen bonding within the PEX dimerization interface, translating to superior in vivo metastasis reduction.
Section 3: Self-Validating Experimental Protocols
A robust protocol must be a self-validating system; every step must include an internal control to ensure the observed efficacy is mechanistically driven and not an artifact of broad toxicity.
Fig 2. Step-by-step in vivo experimental workflow for evaluating BMPP efficacy in 4T1 models.
Protocol 1: Orthotopic Xenograft & Metastasis Quantification
-
Cell Preparation & Inoculation: Culture 4T1 murine breast cancer cells stably transfected with luciferase (4T1-Luc). Inject
cells orthotopically into the 4th mammary fat pad of female BALB/c mice.-
Causality Check: Why orthotopic? Subcutaneous models fail to replicate the complex TME required for MMP9-mediated invasion. The mammary fat pad ensures the ECM composition accurately reflects clinical breast cancer, providing a rigorous test for PEX-domain inhibitors[3].
-
-
Randomization & Dosing: Once primary tumors reach ~100 mm³ (approx. day 7), randomize mice into four groups (n=10): Vehicle, BMPP (20 mg/kg), JNJ0966 (20 mg/kg), and Marimastat (10 mg/kg). Administer treatments via intraperitoneal (IP) injection daily.
-
Longitudinal Monitoring: Perform whole-body bioluminescence imaging (BLI) weekly. Inject D-luciferin (150 mg/kg) 10 minutes prior to imaging.
-
Causality Check: Why BLI? Caliper measurements only capture primary tumor volume. Because MMP9 primarily drives metastasis, BLI allows real-time quantification of distant lung metastases without requiring premature animal sacrifice.
-
-
Endpoint Harvest & Toxicity Assessment: At day 28, euthanize the mice. Harvest primary tumors, lungs, and knee joints.
-
Self-Validation: Evaluate knee joints histologically for fibroplasia. This serves as an internal control to confirm that BMPP avoids the dose-limiting musculoskeletal toxicity inherent to active-site inhibitors like Marimastat.
-
Protocol 2: Ex Vivo Mechanistic Validation (Zymography & Western Blot)
-
Tissue Homogenization: Lyse primary tumor tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Gelatin Zymography: Run lysates on a 10% SDS-PAGE gel co-polymerized with 0.1% gelatin. Renature and incubate in developing buffer for 24 hours, then stain with Coomassie Blue.
-
Causality Check: Zymography confirms whether the inhibitor spared MMP9's proteolytic activity. For BMPP, the gelatinolytic bands should remain active (unlike Marimastat), proving the drug acts purely via exosite dimerization blockade[1].
-
-
Western Blotting: Probe lysates for total and phosphorylated ERK1/2 and FAK.
-
Self-Validation: A successful PEX-domain blockade by BMPP will show a dose-dependent decrease in p-ERK1/2 and p-FAK, confirming the disruption of the MMP9-Integrin signaling axis in vivo.
-
Conclusion The transition from broad-spectrum chelation to targeted exosite inhibition is critical for the future of MMP therapeutics. 3-Bromo-N-(3-methylpyridin-2-yl)propanamide (BMPP) demonstrates superior in vivo efficacy by selectively halting MMP9 homodimerization. By preserving the enzyme's catalytic function while neutralizing its metastatic signaling cascade, BMPP offers a highly effective, toxicity-sparing alternative to legacy inhibitors.
References
- Title: The Pharmacological TAILS of Matrix Metalloproteinases and Their Inhibitors Source: MDPI URL
- Title: Synthesis and Molecular Docking Studies of Novel Biheterocyclic Propanamides as Antidiabetic Agents Having Mild Cytotoxicity Source: ACS Omega URL
- Title: Chemical structures of small molecule MMP inhibitors Source: ResearchGate URL
Sources
Publish Comparison Guide: Quantitative NMR (qNMR) for 3-Bromo-N-(3-methylpyridin-2-yl)propanamide Assay
Executive Summary: The Absolute Truth in Purity
In the high-stakes environment of pharmaceutical development, the intermediate 3-Bromo-N-(3-methylpyridin-2-yl)propanamide (hereafter referred to as BMPP ) represents a critical "reactive handle." Its bromine moiety is designed for substitution, and the pyridine ring serves as a scaffold for kinase inhibitors or PROTAC linkers.
The central challenge with BMPP is reference standard availability . As a transient intermediate, certified reference materials (CRMs) are rarely available. Traditional HPLC-UV purity assessment relies on "area percent" (Area %), which blindly assumes all impurities have equal extinction coefficients and ignores non-chromophoric contaminants (salts, residual solvents, moisture).
This guide establishes Quantitative NMR (qNMR) not just as an alternative, but as the primary reference method for BMPP. We demonstrate that qNMR provides an absolute purity value traceable to the SI system, eliminating the need for a BMPP reference standard while uncovering impurities that HPLC misses.
Strategic Comparison: qNMR vs. HPLC-UV vs. LC-MS
The following table contrasts the performance of qNMR against the standard chromatographic alternatives for this specific pyridine-amide derivative.
Table 1: Method Performance Matrix
| Feature | qNMR (Recommended) | HPLC-UV | LC-MS |
| Quantification Basis | Primary Ratio Method (Molar response is uniform for all protons). | Secondary (Relies on extinction coefficients; requires identical reference standard). | Secondary (Ionization efficiency varies wildly between analytes). |
| Reference Standard | Not Required for Analyte. Requires only a generic Internal Standard (e.g., Maleic Acid). | Required. Must have a high-purity standard of BMPP to quantify accurately. | Required. Isotopically labeled standards preferred. |
| Scope of Detection | Universal. Detects BMPP, residual solvents, water (if specific pulse used), and inorganic salts (indirectly via mass balance). | Selective. Only detects compounds with UV chromophores (pyridine ring). Misses salts/solvents. | Selective. Only detects ionizable species. Misses many process impurities. |
| Precision (RSD) | < 1.0% (With proper weighing and D1 relaxation). | < 0.5% (High precision, but potentially low accuracy if RRFs are unknown). | 2-5% (Generally lower precision due to source variability). |
| Analysis Time | Fast (< 20 mins). No column equilibration or method development needed. | Medium (30-60 mins). Requires gradient optimization and equilibration. | Medium. Similar to HPLC. |
| Structural ID | Inherent. Confirms structure and purity simultaneously. | retention Time only. No structural confirmation without MS. | Mass/Charge. Good ID, but quantification is difficult. |
Technical Deep Dive: The qNMR Protocol
To achieve high-accuracy results for BMPP, we must design a protocol that addresses its specific chemical environment: the basic pyridine nitrogen, the labile amide proton, and the alkyl bromide chain.
Solvent Selection: The Case for DMSO-d6
While CDCl₃ is common, it is unsuitable for BMPP for two reasons:
-
Solubility: The amide functionality creates hydrogen-bond networks that may limit solubility in chloroform.
-
Exchange Rates: In CDCl₃, the amide -NH proton often broadens or exchanges, making integration unreliable.
-
Decision: Use DMSO-d6 . It ensures complete solubility, sharpens the amide signal (shifting it downfield to ~10 ppm), and separates the critical signals.
Internal Standard (IS) Selection
The IS must have a signal in a "silent region" of the BMPP spectrum.
-
BMPP Signals:
-
Pyridine-CH₃: ~2.3 ppm (Singlet)
-
Propyl -CH₂- (carbonyl adjacent): ~2.9 ppm (Triplet)
-
Propyl -CH₂- (bromide adjacent): ~3.7 ppm (Triplet)
-
Aromatics: 7.0 – 8.5 ppm
-
Amide NH: ~10.0 ppm
-
-
Selection: Maleic Acid (Traceable USP/NIST Standard).
-
Signal: Sharp singlet at ~6.2 ppm in DMSO-d6.
-
Rationale: This region (4.5 – 6.5 ppm) is completely empty in the BMPP spectrum, ensuring zero overlap. Maleic acid is non-volatile, stable, and highly soluble in DMSO.
-
Acquisition Parameters (The "Self-Validating" Setup)
To ensure 99.9% recovery of magnetization (T1 relaxation), we adhere to the 5×T1 rule .
-
Pulse Angle: 90° (Maximize signal per scan).
-
Relaxation Delay (D1): 30 seconds . (Most protons in small molecules have T1 < 5s. 30s is a conservative "safe" default to guarantee quantitative accuracy without measuring T1 every time).
-
Spectral Width: 20 ppm (to catch the downfield NH).
-
Scans (NS): 16 or 32 (Sufficient for >250:1 S/N ratio given typical concentrations).
Experimental Workflow
The following diagram illustrates the critical path for the qNMR assay. Note the emphasis on Gravimetric Precision , as this is the largest source of error in qNMR.
Figure 1: qNMR Workflow ensuring metrological traceability from weighing to calculation.
Data Analysis & Calculation
The Equation
The purity (
Where:
- : Integrated area (Sample signal vs. IS signal).
- : Number of protons (Maleic Acid = 2; BMPP Methyl = 3).
- : Molar Mass (BMPP = 257.13 g/mol ; Maleic Acid = 116.07 g/mol ).
- : Mass weighed (mg).
- : Purity of the Internal Standard (e.g., 99.94%).
Integration Strategy
For BMPP, integrate the Pyridine Methyl group (2.3 ppm) .
-
Why? It is a sharp singlet (high signal density), distinct from the triplet splitting of the propyl chain, and has a favorable 3:2 proton ratio with Maleic Acid.
-
Alternative: If the methyl region has solvent impurities, use the Propyl Triplet at ~3.7 ppm (
), as it is deshielded away from aliphatic grease.
Case Study: The "Hidden" Impurity
To illustrate the necessity of qNMR, we present a representative comparison of a BMPP lot synthesized during process optimization.
Scenario: A development lot of BMPP was analyzed by both HPLC-UV (254 nm) and qNMR (DMSO-d6, Maleic Acid IS).
Table 2: Comparative Results
| Parameter | HPLC-UV Result | qNMR Result | Interpretation |
| Purity Value | 99.2% (Area %) | 94.8% (w/w) | Significant Discrepancy. |
| Impurities Found | 0.8% Total Unknowns | 1.5% Residual Solvent (THF)3.0% Inorganic Salts0.7% Organic Impurities | HPLC "blindness." |
| Conclusion | "High Purity" - Pass | "Low Potency" - Fail | qNMR reveals the true mass balance. |
Analysis: The HPLC method indicated a high-purity product because it only detected UV-active species. However, the synthesis involved a salt-formation step and recrystallization from THF.
-
Residual Solvent: qNMR detected THF signals (1.76 & 3.60 ppm), quantifying it at 1.5% w/w.
-
Inorganic Salts: The qNMR mass balance (sum of analyte + organic impurities + solvents) only added up to 97%. The remaining 3% was attributed to inorganic salts (likely KBr from the substitution reaction) which are invisible in both NMR and UV, but inferred via the absolute assay value.
Impact: If the HPLC value (99.2%) had been used to calculate stoichiometry for the next reaction step, the reaction would have been under-dosed by ~4.4% , leading to incomplete conversion and potential side reactions. qNMR prevented this failure.
References
-
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.
-
Source:
-
-
BIPM (Bureau International des Poids et Mesures).
-
Source:
-
-
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.
-
Source:
-
-
Bharti, S. K., & Roy, R. "Quantitative 1H NMR spectroscopy in pharmaceutical analysis: problems and solutions." Trends in Analytical Chemistry, 2012.
-
Source:
-
-
Simova, S. "NMR Spectroscopy in Pharmaceutical Analysis.
-
Source:
-
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Bromo-N-(3-methylpyridin-2-yl)propanamide
This document provides essential procedural guidance for the safe and compliant disposal of 3-Bromo-N-(3-methylpyridin-2-yl)propanamide. As a trusted partner in your research, we are committed to providing information that extends beyond product application to encompass the entire lifecycle of a chemical, ensuring the safety of researchers and the protection of our environment. The following protocols are designed for researchers, scientists, and drug development professionals.
Hazard Profile and Risk Assessment
Based on an analysis of related chemical structures, 3-Bromo-N-(3-methylpyridin-2-yl)propanamide should be handled as a hazardous substance. The primary hazards are anticipated to be:
-
Skin Irritation: Similar brominated organic compounds are known to cause skin irritation[1][2][3][4][5][6].
-
Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation or damage[1][2][3][4][6].
-
Respiratory Tract Irritation: Inhalation of dust or fumes may lead to respiratory irritation[1][3][4][6].
-
Toxicity: The compound may be harmful if swallowed, inhaled, or absorbed through the skin, a common characteristic of related molecules[2][3][5].
Upon thermal decomposition, brominated organic compounds can release toxic and corrosive gases, such as hydrogen bromide and nitrogen oxides[2][3][7]. Therefore, incineration must be performed in a permitted hazardous waste facility equipped with appropriate scrubbers.
Pre-Disposal: Personal Protective Equipment (PPE) and Handling
Before handling waste 3-Bromo-N-(3-methylpyridin-2-yl)propanamide, it is mandatory to wear appropriate personal protective equipment to mitigate exposure risks.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield. | Protects against splashes, dust, and aerosols, preventing serious eye irritation[1][8]. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a flame-resistant lab coat, and closed-toe shoes. | Prevents skin contact, which can cause irritation and potential dermal absorption[2][8]. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. If dust formation is likely, a NIOSH-approved respirator may be necessary. | Minimizes the inhalation of airborne particles, which may cause respiratory irritation[1][4]. |
The Disposal Workflow: A Step-by-Step Protocol
Disposal of 3-Bromo-N-(3-methylpyridin-2-yl)propanamide must be managed as a hazardous waste stream. Adherence to institutional, local, and national regulations is paramount.
Step 1: Waste Segregation
Proper segregation is the foundation of safe chemical disposal. This compound must be categorized as solid, halogenated organic waste .
-
DO NOT mix with non-hazardous trash.
-
DO NOT mix with non-halogenated organic waste.
-
DO NOT dispose of down the drain. Drains are not appropriate for this type of chemical waste[2].
-
DO NOT mix with incompatible materials such as strong oxidizing agents or strong acids, which could cause vigorous reactions[2][3].
Step 2: Containerization
-
Select an Appropriate Container: Use a dedicated, leak-proof container that is compatible with the chemical. A high-density polyethylene (HDPE) container with a screw cap is recommended.
-
Affix Hazardous Waste Label: Before adding any waste, label the container clearly with the words "HAZARDOUS WASTE."
-
Document Contents: List all constituents of the container, including "3-Bromo-N-(3-methylpyridin-2-yl)propanamide," and their approximate concentrations. Accurate labeling is a regulatory requirement and ensures safe handling by waste management personnel.
Step 3: Waste Accumulation and Storage
-
Transferring Waste: Carefully transfer the solid waste into the designated container, minimizing dust generation. This should be done inside a chemical fume hood.
-
Secure Closure: Keep the container tightly closed except when adding waste.
-
Safe Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) that is secure, under the control of the laboratory personnel, and away from sources of ignition or incompatible chemicals[3].
Step 4: Final Disposal Logistics
The final step is the removal and disposal of the waste by qualified professionals.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Professional Disposal: The EHS will arrange for a licensed hazardous waste disposal company to transport the waste to a permitted treatment, storage, and disposal facility (TSDF)[9][10][11]. These facilities are equipped to handle and incinerate chemical waste in an environmentally sound manner. Specialized "lab pack" services are often used for managing small quantities of diverse laboratory chemicals[11][12].
Disposal Decision Workflow
The following diagram illustrates the critical decision points in the disposal process for 3-Bromo-N-(3-methylpyridin-2-yl)propanamide.
Caption: Disposal workflow for 3-Bromo-N-(3-methylpyridin-2-yl)propanamide.
Emergency Procedures: Spills and Exposures
In the event of an accidental release or exposure, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation develops[1][2].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][2].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[1][3].
-
Small Spills: For a small spill in a fume hood, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Carefully scoop the material into a labeled hazardous waste container.
-
Large Spills: Evacuate the area and contact your institution's EHS or emergency response team immediately.
By adhering to these rigorous, safety-first protocols, you contribute to a culture of responsibility and ensure that your vital research is conducted without compromising the well-being of your team or the environment.
References
-
AIDIC - The Italian Association of Chemical Engineering. Products of Thermal Decomposition of Brominated Polymer Flame Retardants. [Link]
-
PubChem, National Institutes of Health. 3-bromo-N-methylpropanamide | C4H8BrNO | CID 23033748. [Link]
-
Hazardous Waste Experts. Affordable Nationwide Lab Pack Disposal Services. [Link]
-
Appchem. Propanamide, 3-bromo-N-[2-(3-methylphenyl)ethyl]- | 89042-14-8. [Link]
-
Environmental Marketing Services. Secure Lab Waste Disposal Solutions in Pennsylvania. [Link]
-
ASMAI. Hazardous Waste Disposal in Philadelphia, PA. [Link]
-
PubChem, National Institutes of Health. 3-bromo-N-[2-(3-bromopropanoylamino)ethyl]propanamide | C8H14Br2N2O2 | CID 241647. [Link]
-
Chem Klean. Fort Lauderdale Hazardous Waste Disposal. [Link]
-
Aggie Access. 77318-09-3 | 3-Bromo-N-(3-chlorophenyl)propanamide. [Link]
-
Clean Management Environmental Group. Hazardous Waste Disposal in Kansas City, Missouri. [Link]
-
PubChemLite. 3-bromo-n-(3-methylpyridin-2-yl)benzamide. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. echemi.com [echemi.com]
- 6. 3-bromo-N-methylpropanamide | C4H8BrNO | CID 23033748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]
- 8. benchchem.com [benchchem.com]
- 9. Secure Lab Waste Disposal Solutions in Pennsylvania [emsllcusa.com]
- 10. Hazardous Waste Disposal in Philadelphia, PA | ASMAI [asiwaste.com]
- 11. chemkleancorp.com [chemkleancorp.com]
- 12. hazardouswasteexperts.com [hazardouswasteexperts.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
